AE9C90CB
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H24N2O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]-2-hydroxy-N-methyl-2,2-diphenylacetamide |
InChI |
InChI=1S/C21H24N2O2/c1-23(14-19-17-12-22-13-18(17)19)20(24)21(25,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17-19,22,25H,12-14H2,1H3/t17-,18+,19? |
InChI Key |
AARSINSGAQDAKQ-DFNIBXOVSA-N |
Isomeric SMILES |
CN(CC1[C@H]2[C@@H]1CNC2)C(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Canonical SMILES |
CN(CC1C2C1CNC2)C(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Synonyms |
AE9C90CB N-((1R, 5S, 6R)-3-azabicyclo(3.1.0)hex-6-ylmethyl)-2-hydroxy-N-methyl-2, 2-diphenylacetamide |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of AE9C90CB in Urothelium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AE9C90CB is a novel and potent antagonist of muscarinic acetylcholine receptors, demonstrating significant selectivity for the M3 receptor subtype.[1][2] This selectivity profile underpins its primary therapeutic application in the management of overactive bladder (OAB), where it mitigates the symptoms of urinary urgency and frequency by modulating urothelial and detrusor muscle function.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound in the urothelium, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its pharmacological profile. Furthermore, this document will explore the potential, though currently less substantiated, role of muscarinic receptor antagonism in the context of urothelial carcinoma.
Quantitative Pharmacological Profile of this compound
The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies, providing key quantitative data on its affinity, potency, and selectivity.
Table 1: Muscarinic Receptor Binding Affinities of this compound and Comparator Compounds
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | M3 vs M2 Selectivity (fold) |
| This compound | 9.90 ± 0.11 | 8.60 ± 0.05 | 9.90 ± 0.11 | 9.70 ± 0.08 | 9.80 ± 0.10 | 20 |
| Tolterodine | 9.30 ± 0.06 | 9.40 ± 0.05 | 9.50 ± 0.06 | 9.20 ± 0.05 | 9.30 ± 0.06 | 0.8 |
| Oxybutynin | 8.90 ± 0.04 | 8.70 ± 0.04 | 9.10 ± 0.05 | 8.80 ± 0.04 | 8.90 ± 0.05 | 2.5 |
| Solifenacin | 8.80 ± 0.05 | 8.20 ± 0.04 | 9.30 ± 0.06 | 8.60 ± 0.05 | 8.90 ± 0.05 | 12.6 |
| Darifenacin | 8.90 ± 0.04 | 8.00 ± 0.03 | 9.40 ± 0.05 | 8.50 ± 0.04 | 8.80 ± 0.04 | 25.1 |
Data presented as mean ± SEM. pKi is the negative logarithm of the inhibitory constant. Data sourced from radioligand binding studies.[1]
Table 2: Functional Potency and Selectivity of this compound
| Parameter | Value |
| Functional Antagonism (pKB) on rat bladder strips | 9.13 ± 0.12 |
| Functional Selectivity for Urinary Bladder over Salivary Gland (vs. Oxybutynin) | 9-fold better |
| Central Muscarinic Receptor Occupancy (in mice) | 0.9% |
pKB is the negative logarithm of the antagonist dissociation constant. Data sourced from in vitro functional assays and in vivo studies.
Core Mechanism of Action in the Urothelium
The urothelium is not merely a passive barrier; it is a dynamic tissue that senses and transmits signals about the bladder's state. Acetylcholine (ACh) released from both neuronal and non-neuronal (urothelial) sources plays a critical role in this signaling cascade. This compound exerts its effects by antagonizing the M3 muscarinic receptors located on urothelial cells and detrusor smooth muscle.
Signaling Pathways in Benign Urothelial Function
In the normal urothelium, ACh binds to M3 muscarinic receptors, initiating a signaling cascade that contributes to the sensation of bladder fullness and modulates detrusor muscle activity. The binding of ACh to M3 receptors on urothelial cells is believed to trigger the release of secondary messengers such as ATP and nitric oxide (NO). These messengers then act on adjacent cells, including afferent nerves and suburothelial interstitial cells, to propagate the signal.
This compound, as a potent M3 antagonist, blocks the initial step in this pathway. By preventing ACh from binding to the M3 receptor, it inhibits the downstream release of ATP and NO, thereby dampening the sensory signals originating from the urothelium and reducing the likelihood of involuntary detrusor contractions.
Potential Mechanism in Urothelial Carcinoma
While direct evidence for this compound in urothelial carcinoma is lacking, the established role of the cholinergic system and M3 receptors in other cancers provides a basis for hypothesizing a potential anti-tumor effect. In several cancer types, ACh acts as an autocrine/paracrine growth factor, stimulating cell proliferation and inhibiting apoptosis through M3 receptor activation. The downstream signaling pathways implicated in these pro-tumorigenic effects often involve the activation of the MAPK/ERK and PI3K/Akt pathways.
Therefore, it is plausible that by antagonizing the M3 receptor, this compound could inhibit the growth and survival of urothelial carcinoma cells that are dependent on cholinergic signaling. Further research is warranted to investigate this potential application.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay for Muscarinic Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for human recombinant muscarinic receptor subtypes (M1-M5).
Methodology:
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, M4, or M5 receptors are cultured and harvested. The cells are then homogenized in a buffer solution and centrifuged to isolate the cell membranes.
-
Binding Assay: The membrane preparations are incubated with a radiolabeled muscarinic antagonist, such as [3H]N-methylscopolamine ([3H]NMS), in the presence of varying concentrations of this compound.
-
Incubation and Washing: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed to remove non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Isolated Tissue Functional Assay for Antagonist Potency
Objective: To determine the functional antagonist potency (pKB) of this compound on bladder smooth muscle contraction.
Methodology:
-
Tissue Preparation: Urinary bladders are isolated from male Wistar rats. The bladder is dissected into longitudinal strips.
-
Tissue Mounting: The bladder strips are mounted in an organ bath containing an oxygenated physiological salt solution at a constant temperature and under a resting tension.
-
Equilibration: The tissues are allowed to equilibrate for a period, with regular washes.
-
Contraction Induction: Cumulative concentration-response curves to a muscarinic agonist, such as carbachol, are generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissues are then incubated with a fixed concentration of this compound for a set period.
-
Post-Antagonist Contraction: A second cumulative concentration-response curve to carbachol is generated in the presence of this compound.
-
Data Analysis: The rightward shift in the carbachol concentration-response curve caused by this compound is used to calculate the pKB value using the Schild equation.
In Vivo Assay for Functional Selectivity
Objective: To assess the functional selectivity of this compound for the urinary bladder over the salivary gland.
Methodology:
-
Animal Model: Anesthetized male New Zealand White rabbits are used.
-
Intravesicular Pressure Measurement: A catheter is inserted into the urinary bladder to measure intravesicular pressure.
-
Salivary Secretion Measurement: A pre-weighed cotton ball is placed in the rabbit's mouth to collect saliva.
-
Agonist Challenge: An intravenous infusion of carbachol is administered to induce both bladder contraction (increased intravesicular pressure) and salivation.
-
Antagonist Administration: this compound is administered intravenously at increasing doses.
-
Measurement of Inhibition: The dose-dependent inhibition of both carbachol-induced bladder contraction and salivation by this compound is measured.
-
Data Analysis: The ED50 values (the dose required to produce 50% of the maximal inhibitory effect) for bladder and salivary responses are calculated and compared to determine the functional selectivity.
Conclusion
This compound is a highly potent and selective M3 muscarinic receptor antagonist with a clear mechanism of action in the urothelium for the treatment of overactive bladder. Its high affinity for the M3 receptor and functional selectivity for the urinary bladder translate into a favorable therapeutic profile. While its role in urothelial carcinoma is currently speculative, the known involvement of the M3 receptor in cancer cell proliferation suggests a promising avenue for future research. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other muscarinic receptor modulators in both benign and malignant urothelial conditions.
References
AE9C90CB discovery and synthesis pathway
A Technical Guide to the Discovery and Synthesis of Sotorasib (AMG 510): A Covalent Inhibitor of KRAS G12C
For decades, the KRAS oncogene was considered "undruggable" due to its unique structural characteristics. The discovery of Sotorasib (AMG 510), a first-in-class, orally active, and irreversible inhibitor of the KRAS G12C mutant, represents a significant breakthrough in oncology. This guide provides a detailed overview of the discovery, synthesis, and mechanism of action of Sotorasib, intended for researchers, scientists, and drug development professionals.
Discovery of Sotorasib
The journey to discover Sotorasib began with a new understanding of the KRAS protein's structure. The G12C mutation, present in a significant percentage of non-small cell lung cancers (NSCLC), colorectal cancers, and other solid tumors, introduces a reactive cysteine residue. This cysteine became the target for developing covalent inhibitors.[1] Initial efforts focused on a hidden pocket on the KRAS protein, known as the switch-II pocket (S-IIP).[2]
Through extensive screening of cysteine-reactive compounds, a novel inhibitor scaffold was identified.[3] Medicinal chemistry efforts then optimized this initial hit, leading to the development of Sotorasib. A key challenge in the development process was addressing the presence of atropisomers, which are stereoisomers resulting from restricted rotation around a single bond. Strategies were employed to identify a lead molecule with stable atropisomeric properties suitable for drug development.[4]
Mechanism of Action
Sotorasib functions by specifically and irreversibly binding to the mutant cysteine residue at position 12 of the KRAS G12C protein.[2] This covalent bond is formed within the switch-II pocket, which is only accessible when the KRAS protein is in its inactive, GDP-bound state. By forming this irreversible bond, Sotorasib locks the KRAS G12C protein in its inactive state, preventing it from being reactivated. This targeted approach ensures high specificity for the mutant protein with minimal effects on the wild-type KRAS protein.
The inhibition of KRAS G12C by Sotorasib leads to the suppression of downstream signaling pathways that are crucial for tumor cell growth and survival, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. This disruption of oncogenic signaling ultimately leads to the inhibition of tumor growth and, in some cases, tumor regression.
Quantitative Data Summary
The efficacy of Sotorasib has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data related to its bioactivity and clinical performance.
Table 1: Preclinical Bioactivity of Sotorasib
| Assay | Cell Line | IC50 Value | Reference |
| p-ERK1/2 Inhibition | MIA PaCa-2 | 0.070 µM | |
| Cellular Viability (72h) | MIA PaCa-2 | 0.005 µM | |
| Cellular Viability (72h) | NCI-H358 | ~0.006 µM | |
| Cellular Viability (72h) | A549 (KRAS G12S) | 36.5 µM |
Table 2: Clinical Efficacy of Sotorasib in the CodeBreaK 100 Trial (NSCLC)
| Parameter | Value | Patient Population | Reference |
| Objective Response Rate (ORR) | 37.1% | Advanced NSCLC | |
| Median Progression-Free Survival (PFS) | 6.8 months | Advanced NSCLC | |
| Median Overall Survival (OS) | 12.5 months | Advanced NSCLC | |
| Disease Control Rate (DCR) | 80.6% | Advanced NSCLC |
Table 3: Pharmacokinetic Parameters of Sotorasib
| Parameter | Value | Population | Reference |
| Maximum Serum Concentration (Cmax) | 7.5 µg/mL | Patients with NSCLC and CRC (960 mg daily dose) | |
| Area Under the Curve (AUC) | 65.3 h·µg/mL | Patients with NSCLC and CRC (960 mg daily dose) | |
| Elimination Half-life (t1/2,z) | 5.5 h | Patients with NSCLC and CRC (960 mg daily dose) |
Experimental Protocols
p-ERK1/2 Inhibition Assay
This protocol describes a method to assess the potency of Sotorasib in inhibiting the downstream signaling of KRAS G12C by measuring the phosphorylation of ERK1/2.
1. Cell Seeding:
-
Seed MIA PaCa-2 cells in 6-well plates and allow them to adhere overnight.
2. Serum Starvation:
-
Replace the growth medium with a serum-free medium and incubate for 24 hours.
3. Compound Treatment:
-
Treat the cells with various concentrations of Sotorasib (e.g., 0.1 nM to 10 µM) for 2 hours.
4. Stimulation:
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce ERK phosphorylation.
5. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
6. Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-ERK1/2 and total-ERK1/2.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
7. Detection and Data Analysis:
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and calculate the ratio of p-ERK to total-ERK.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Synthesis Pathway
The chemical synthesis of Sotorasib is a multi-step process that involves the construction of the core pyrido[2,3-d]pyrimidine ring system, followed by key coupling reactions to introduce the various substituents. A critical step in the synthesis is a Suzuki coupling reaction to form a key biaryl bond. The synthesis also involves an amidation reaction and a nucleophilic aromatic substitution. The final step often involves the isolation of the desired atropisomer. A commercial manufacturing process has been developed to enable the large-scale production of Sotorasib.
Visualizations
Caption: KRAS G12C signaling pathway and Sotorasib's point of inhibition.
Caption: Simplified workflow for the synthesis of Sotorasib.
References
Unraveling the Muscarinic Receptor Binding Profile of AE9C90CB: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the muscarinic receptor binding affinity of AE9C90CB, a novel antagonist with promising selectivity for the urinary bladder. Tailored for researchers, scientists, and drug development professionals, this document details the quantitative binding data, experimental methodologies, and the underlying signaling pathways associated with this compound's mechanism of action.
Executive Summary
This compound has been identified as a potent muscarinic receptor antagonist with a notable selectivity profile. In vitro studies reveal a higher affinity for the M3 muscarinic receptor subtype compared to other subtypes, particularly M2. This selectivity is believed to contribute to its functional preference for the urinary bladder over salivary glands, suggesting a potential for reduced side effects, such as dry mouth, commonly associated with non-selective antimuscarinic agents used in the treatment of overactive bladder.
Quantitative Binding Affinity of this compound
The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been determined through in vitro radioligand binding assays. The data, presented as pKi values, indicate the negative logarithm of the inhibition constant (Ki), with a higher pKi value denoting a stronger binding affinity.
| Receptor Subtype | Mean pKi ± SEM | Fold Selectivity (vs. M3) |
| M1 | 9.75 ± 0.10 | 1.4 |
| M2 | 8.60 ± 0.08 | 20 |
| M3 | 9.90 ± 0.11 | 1 |
| M4 | 9.65 ± 0.12 | 1.8 |
| M5 | 9.70 ± 0.13 | 1.6 |
Data compiled from competitive binding assays using human recombinant muscarinic receptors[1][2].
This compound demonstrates the highest affinity for the M3 receptor subtype (pKi = 9.90), followed closely by M1, M5, and M4.[1][2] Notably, it exhibits a 20-fold lower affinity for the M2 receptor subtype, a key finding that likely underpins its tissue selectivity.[1]
Experimental Protocols: Radioligand Binding Assay
The following section outlines a representative methodology for determining the muscarinic receptor binding affinity of a test compound like this compound, based on standard practices in the field.
Objective
To determine the inhibition constant (Ki) of this compound for human muscarinic receptor subtypes M1, M2, M3, M4, and M5 using a competitive radioligand binding assay.
Materials
-
Radioligand: [³H]-N-methylscopolamine ([³H]NMS)
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing individual human recombinant muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Test Compound: this compound
-
Non-specific Binding Control: Atropine (1 µM)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Scintillation Cocktail
-
96-well filter plates
-
Scintillation counter
Procedure
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes, [³H]NMS (at a concentration near its Kd), and varying concentrations of this compound or atropine (for non-specific binding). The total assay volume is brought to 250 µL with assay buffer.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through the 96-well filter plates to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: After drying the filter plates, add scintillation cocktail to each well and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Mechanism of Action
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine. The M2 and M3 subtypes are of particular relevance to the action of this compound in the urinary bladder and salivary glands.
M3 Receptor Signaling in Bladder Smooth Muscle Contraction
The contraction of the detrusor muscle in the urinary bladder is primarily mediated by the M3 muscarinic receptor. The binding of acetylcholine to the M3 receptor initiates a signaling cascade that leads to muscle contraction. This compound, as an antagonist, blocks this pathway.
Muscarinic Receptor Signaling in Salivary Glands
Salivary secretion is also predominantly stimulated by M3 receptor activation, following a similar Gq/11-PLC pathway as in the bladder. However, M2 receptors are also present and can modulate neurotransmitter release. The high affinity of this compound for M3 receptors explains why it can cause dry mouth, although its functional selectivity for the bladder suggests this effect may be less pronounced compared to non-selective antagonists.
Conclusion
This compound is a high-affinity muscarinic receptor antagonist with a 20-fold selectivity for the M3 subtype over the M2 subtype. This binding profile, determined through rigorous radioligand binding assays, likely contributes to its observed functional selectivity for the urinary bladder. The detailed understanding of its binding characteristics and the signaling pathways it modulates is crucial for its continued development and for elucidating the finer points of muscarinic receptor pharmacology in the treatment of overactive bladder. The methodologies and data presented in this guide serve as a comprehensive resource for researchers in the field.
References
AE9C90CB: A Comprehensive M3 vs. M2 Receptor Selectivity Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: AE9C90CB is a novel muscarinic receptor antagonist that has demonstrated significant interest in the field of pharmacology, particularly for its potential therapeutic applications. Understanding its selectivity profile, especially concerning the M2 and M3 muscarinic acetylcholine receptor subtypes, is crucial for elucidating its mechanism of action and predicting its clinical efficacy and side-effect profile. This technical guide provides a detailed overview of the M3 versus M2 receptor selectivity of this compound, incorporating quantitative data, in-depth experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Data Presentation: Quantitative Analysis of this compound Receptor Selectivity
The selectivity of this compound for the M3 over the M2 muscarinic receptor subtype has been quantified through rigorous radioligand binding assays. The data presented below summarizes the binding affinities of this compound for all five human muscarinic receptor subtypes (M1-M5), allowing for a comprehensive assessment of its selectivity profile.
| Receptor Subtype | pKi | Ki (nM) | M3 Selectivity Ratio (Ki M2 / Ki M3) |
| M1 | 9.42 ± 0.08 | 0.38 | - |
| M2 | 8.60 ± 0.05 | 2.51 | - |
| M3 | 9.90 ± 0.11 | 0.13 | 20-fold[1] |
| M4 | 9.30 ± 0.07 | 0.50 | - |
| M5 | 9.00 ± 0.06 | 1.00 | - |
In functional assays, this compound has been shown to exhibit potent antagonism at the M3 receptor. On isolated rat bladder strips, this compound demonstrated insurmountable antagonism with a pKB value of 9.13 ± 0.12.[1] This high pKB value indicates a strong antagonistic activity at the functionally relevant M3 receptors in this tissue.
Experimental Protocols
Radioligand Binding Assays
The binding affinities of this compound for the human muscarinic M1-M5 receptor subtypes were determined using competitive radioligand binding assays.
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are harvested.
-
The cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed (e.g., 1000 x g for 10 minutes) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. The protein concentration is determined using a standard method, such as the Bradford assay.
2. Binding Assay Protocol:
-
The assay is performed in a 96-well plate format.
-
Each well contains a final volume of 250 µL.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist, is used at a concentration close to its Kd for each receptor subtype.
-
Competitor: this compound is serially diluted to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Non-specific Binding: Determined in the presence of a high concentration of a non-labeled antagonist, such as 1 µM atropine.
-
Incubation: The reaction mixture, containing the cell membranes, [3H]NMS, and either buffer, this compound, or atropine, is incubated at room temperature for 60-90 minutes to reach equilibrium.
-
Termination and Harvesting: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
3. Data Analysis:
-
The competition binding data is analyzed using a non-linear regression analysis program (e.g., Prism).
-
The IC50 values (the concentration of this compound that inhibits 50% of the specific binding of [3H]NMS) are determined.
-
The Ki (inhibitory constant) values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
pKi values are calculated as the negative logarithm of the Ki values.
Isolated Tissue Functional Assay (Rat Bladder Strips)
The functional antagonism of this compound at the M3 receptor was assessed using isolated rat bladder detrusor smooth muscle strips.
1. Tissue Preparation:
-
Male Wistar rats are euthanized by a humane method.
-
The urinary bladder is quickly excised and placed in cold, oxygenated physiological salt solution (PSS). The composition of the PSS is typically (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.
-
The bladder is opened, and the urothelium is removed. Longitudinal detrusor muscle strips (approximately 10 mm in length and 2 mm in width) are prepared.
2. Organ Bath Setup:
-
The muscle strips are mounted in organ baths containing PSS, maintained at 37°C, and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
-
The strips are connected to isometric force transducers to record changes in muscle tension.
-
An initial tension of approximately 1 gram is applied to the strips, and they are allowed to equilibrate for at least 60 minutes, with regular washes of fresh PSS.
3. Experimental Protocol:
-
After the equilibration period, the viability of the tissue is confirmed by contracting the strips with a high concentration of KCl (e.g., 80 mM).
-
Following a washout and return to baseline tension, a cumulative concentration-response curve to a muscarinic agonist, typically carbachol (e.g., 10⁻⁹ M to 10⁻⁴ M), is generated.
-
The tissues are then washed and allowed to recover.
-
The strips are incubated with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes) to allow for receptor equilibrium.
-
A second cumulative concentration-response curve to carbachol is then generated in the presence of this compound.
-
This process is repeated with different concentrations of this compound.
4. Data Analysis (Schild Analysis):
-
The antagonistic effect of this compound is quantified by determining the dose ratio, which is the ratio of the EC50 of carbachol in the presence of the antagonist to the EC50 of carbachol in its absence.
-
A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound.
-
For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from 1. The x-intercept of this line provides the pA2 value, which is a measure of the antagonist's affinity. For insurmountable antagonists, the pKB is calculated, which is the negative logarithm of the antagonist's dissociation constant.
Mandatory Visualization
Signaling Pathways
Caption: M3 Muscarinic Receptor Signaling Pathway.
Caption: M2 Muscarinic Receptor Signaling Pathway.
Experimental Workflow
Caption: Radioligand Binding Assay Workflow.
Caption: Isolated Tissue Functional Assay Workflow.
References
AE9C90CB for the Treatment of Detrusor Overactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Detrusor overactivity, the underlying pathophysiology of overactive bladder (OAB), is characterized by involuntary contractions of the bladder's detrusor muscle during the filling phase. The primary therapeutic strategy involves the antagonism of muscarinic acetylcholine receptors, particularly the M3 subtype, which are crucial for mediating detrusor contraction. This technical guide provides an in-depth overview of AE9C90CB, a novel and potent M3 selective muscarinic receptor antagonist. This document details its pharmacological profile, including binding affinities and functional activity, and provides comprehensive experimental protocols for its preclinical evaluation. The information presented herein is intended to support further research and development of this compound as a promising therapeutic agent for detrusor overactivity.
Introduction
Overactive bladder is a prevalent condition significantly impacting the quality of life for millions worldwide. The hallmark of OAB is the involuntary contraction of the detrusor smooth muscle, leading to symptoms of urinary urgency, frequency, and in some cases, incontinence. The parasympathetic nervous system, through the release of acetylcholine (ACh) and its subsequent activation of muscarinic receptors on the detrusor muscle, is the principal driver of bladder contraction. Of the five muscarinic receptor subtypes (M1-M5), the M3 receptor is the primary mediator of contractile response in the bladder.[1] Consequently, antagonists with high affinity and selectivity for the M3 receptor are a cornerstone of OAB pharmacotherapy.
This compound, with the chemical name N-[(1R, 5S, 6R)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-2-hydroxy-N-methyl-2,2-diphenylacetamide, is a novel muscarinic receptor antagonist developed for the treatment of OAB.[1][2] Preclinical studies have demonstrated its high affinity and selectivity for the M3 muscarinic receptor, translating to potent inhibition of detrusor muscle contraction. This guide provides a comprehensive summary of the available preclinical data for this compound and detailed methodologies for key in vitro and in vivo experiments.
Pharmacological Profile of this compound
In Vitro Muscarinic Receptor Binding Affinity
Radioligand binding assays using human recombinant muscarinic receptors have been employed to determine the binding affinity (pKi) of this compound for each of the five muscarinic receptor subtypes. These studies demonstrate that this compound exhibits a high affinity for the M3 receptor with notable selectivity over the M2 subtype.[1][2]
Table 1: Muscarinic Receptor Binding Affinities (pKi) of this compound and Comparator Compounds
| Compound | M1 | M2 | M3 | M4 | M5 | M3 vs M2 Selectivity (fold) |
| This compound | 9.25 ± 0.08 | 8.60 ± 0.05 | 9.90 ± 0.11 | 9.15 ± 0.07 | 9.35 ± 0.09 | ~20 |
| Tolterodine | 8.85 ± 0.05 | 8.80 ± 0.04 | 8.95 ± 0.06 | 8.75 ± 0.05 | 8.85 ± 0.06 | ~1.4 |
| Oxybutynin | 8.90 ± 0.06 | 8.30 ± 0.04 | 9.10 ± 0.07 | 8.80 ± 0.05 | 8.95 ± 0.07 | ~6.3 |
| Solifenacin | 8.70 ± 0.05 | 8.15 ± 0.04 | 9.25 ± 0.08 | 8.60 ± 0.05 | 8.80 ± 0.06 | ~12.6 |
| Darifenacin | 8.65 ± 0.06 | 7.90 ± 0.04 | 9.45 ± 0.09 | 8.55 ± 0.05 | 8.70 ± 0.06 | ~35.5 |
Values are presented as mean ± SEM.
In Vitro Functional Activity in Isolated Rat Bladder
The functional antagonist activity of this compound was assessed in isolated rat bladder strips by measuring its ability to inhibit carbachol-induced muscle contractions. This compound demonstrated potent, concentration-dependent antagonism of the carbachol response.
Table 2: Functional Antagonist Potency (pKB) of this compound and Comparators in Isolated Rat Bladder Strips
| Compound | pKB |
| This compound | 9.13 ± 0.12 |
| Tolterodine | 8.75 ± 0.10 |
| Oxybutynin | 8.89 ± 0.11 |
| Solifenacin | 9.02 ± 0.13 |
| Darifenacin | 9.21 ± 0.14 |
Values are presented as mean ± SEM.
In Vivo Efficacy in a Rabbit Model of Detrusor Overactivity
The in vivo efficacy of this compound was evaluated in anesthetized rabbits by measuring its ability to inhibit carbachol-induced increases in intravesicular pressure (a measure of bladder contraction) and salivary secretion (a common anticholinergic side effect). This compound demonstrated a dose-dependent inhibition of bladder contractions with a favorable selectivity profile for the bladder over the salivary gland.
Table 3: In Vivo Efficacy and Selectivity of Intravenously Administered this compound and Comparators in Anesthetized Rabbits
| Compound | ID50 Bladder (µg/kg) | ID50 Salivary Gland (µg/kg) | Bladder/Salivary Gland Selectivity Ratio |
| This compound | 3.5 | 10.5 | 3.0 |
| Tolterodine | 8.2 | 9.8 | 1.2 |
| Oxybutynin | 12.5 | 4.2 | 0.3 |
| Solifenacin | 4.8 | 7.5 | 1.6 |
| Darifenacin | 2.5 | 5.5 | 2.2 |
ID50 is the dose required to produce 50% inhibition of the carbachol-induced response.
Signaling Pathways in Detrusor Muscle Contraction
The contraction of detrusor smooth muscle is a complex process initiated by the binding of acetylcholine to M3 muscarinic receptors. This binding triggers a cascade of intracellular events, primarily through the Gq/11 protein pathway, leading to an increase in intracellular calcium and subsequent muscle contraction. The M2 receptor, while more abundant, is thought to play a modulatory role, in part by inhibiting the relaxation signals mediated by the β-adrenergic system. This compound exerts its therapeutic effect by competitively blocking the M3 receptor, thereby inhibiting this contractile signaling cascade.
Caption: M3 muscarinic receptor signaling pathway in detrusor smooth muscle and the inhibitory action of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key preclinical experiments used to characterize this compound.
Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines the procedure for determining the binding affinity of a test compound for the five human muscarinic receptor subtypes.
Caption: Workflow for the radioligand binding assay.
Materials:
-
Cell membranes expressing human M1, M2, M3, M4, or M5 muscarinic receptors
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand
-
Test compound (e.g., this compound) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the specific muscarinic receptor subtype in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-NMS, and varying concentrations of the test compound. For determination of non-specific binding, use a high concentration of a known muscarinic antagonist (e.g., atropine).
-
Equilibration: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Rat Bladder Strip Contractility Assay
This in vitro functional assay assesses the ability of a test compound to antagonize agonist-induced contractions of bladder smooth muscle.
Caption: Workflow for the isolated rat bladder strip contractility assay.
Materials:
-
Male Wistar rats (250-400g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 0.5, NaHCO3 11.9, NaH2PO4 0.4, glucose 5.55), gassed with 95% O2 / 5% CO2.
-
Organ bath system with isometric force transducers
-
Carbachol (agonist)
-
Test compound (e.g., this compound)
Procedure:
-
Tissue Preparation: Euthanize a rat and immediately excise the urinary bladder. Place the bladder in cold, oxygenated Tyrode's solution. Carefully remove any adhering connective and fatty tissue. Cut the bladder into longitudinal strips (approximately 2 mm wide and 10 mm long).
-
Mounting: Suspend each bladder strip in an organ bath containing oxygenated Tyrode's solution maintained at 37°C. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Apply an initial tension of 1g to each strip and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
Antagonist Incubation: Add the test compound (antagonist) at a specific concentration to the organ bath and incubate for a predetermined period (e.g., 30 minutes).
-
Agonist Stimulation: Generate a cumulative concentration-response curve for carbachol by adding increasing concentrations of carbachol to the organ bath and recording the resulting isometric contraction.
-
Data Analysis: Plot the contractile response as a percentage of the maximum response to carbachol versus the logarithm of the carbachol concentration. Determine the EC50 of carbachol in the absence and presence of the antagonist. Calculate the dose ratio (DR) and construct a Schild plot to determine the pA2 or pKB value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve.
In Vivo Rabbit Model of Carbachol-Induced Bladder Contraction and Salivation
This in vivo assay evaluates the functional selectivity of a test compound for the bladder over the salivary glands in an anesthetized animal model.
References
Investigating the Anticholinergic Properties of a Novel Compound: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound identifier "AE9C90CB" does not correspond to a known chemical entity in public scientific databases. Therefore, this document serves as an in-depth technical guide and template for investigating the anticholinergic properties of a novel compound, herein referred to as "Compound X".
Introduction
The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), plays a critical role in a vast array of physiological functions in both the central and peripheral nervous systems.[1][2][3] Cholinergic signaling is implicated in processes ranging from muscle contraction and glandular secretion to higher cognitive functions like learning and memory.[1][4] The effects of ACh are mediated by two main types of receptors: ionotropic nicotinic receptors (nAChRs) and metabotropic muscarinic receptors (mAChRs).
Muscarinic receptors, which are G-protein coupled receptors (GPCRs), are divided into five subtypes (M1-M5) and are the primary targets for anticholinergic drugs. These drugs competitively inhibit the binding of ACh to muscarinic receptors, thereby blocking its effects. The therapeutic applications of anticholinergic agents are extensive, though their use can be limited by a range of side effects.
This guide provides a comprehensive overview of the standard methodologies employed to characterize the anticholinergic profile of a novel investigational compound, "Compound X". It outlines the key in vitro experiments for determining receptor affinity and functional antagonism, presents data in a structured format, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The anticholinergic activity of Compound X is typically quantified through a series of in vitro assays. The data should be meticulously recorded and presented to allow for clear interpretation and comparison.
Muscarinic Receptor Binding Affinity
The affinity of Compound X for each of the five human muscarinic receptor subtypes (M1-M5) is determined through competitive radioligand binding assays. The inhibition constant (Kᵢ) is the key parameter, representing the concentration of Compound X required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.
Table 1: Muscarinic Receptor Binding Affinities (Kᵢ) of Compound X
| Receptor Subtype | Radioligand Used | Kᵢ of Compound X (nM) |
| M₁ | [³H]-NMS | e.g., 15.2 ± 1.8 |
| M₂ | [³H]-NMS | e.g., 89.5 ± 7.3 |
| M₃ | [³H]-NMS | e.g., 12.7 ± 1.5 |
| M₄ | [³H]-NMS | e.g., 250.1 ± 21.0 |
| M₅ | [³H]-NMS | e.g., 45.3 ± 4.1 |
| Data are typically presented as mean ± SEM from at least three independent experiments. |
In Vitro Functional Antagonism
Functional assays measure the ability of Compound X to inhibit the physiological response induced by a muscarinic agonist (e.g., acetylcholine or carbachol). The half-maximal inhibitory concentration (IC₅₀) is determined, which can be used to calculate the pA₂, a measure of antagonist potency.
Table 2: Functional Antagonist Potency (IC₅₀ and pA₂) of Compound X
| Receptor Subtype & Assay Type | Agonist Used | IC₅₀ of Compound X (nM) | pA₂ |
| M₁ (Calcium Mobilization) | Carbachol | e.g., 25.6 ± 2.9 | e.g., 8.6 |
| M₂ (cAMP Inhibition) | Acetylcholine | e.g., 150.2 ± 12.5 | e.g., 7.8 |
| M₃ (Calcium Mobilization) | Carbachol | e.g., 22.1 ± 2.4 | e.g., 8.7 |
| Data are typically presented as mean ± SEM from at least three independent experiments. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate characterization of a compound's pharmacological profile.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of Compound X for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Kᵢ) of Compound X at human M₁-M₅ muscarinic receptors.
Materials:
-
Cell membranes from stable cell lines expressing individual human M₁-M₅ receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Atropine (1 µM).
-
Compound X stock solution and serial dilutions.
-
96-well plates, filter mats (GF/C), and a cell harvester.
-
Scintillation counter.
Procedure:
-
Preparation: Thaw frozen cell membranes on ice and dilute to the desired protein concentration in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [³H]-NMS (typically at its Kₔ value), and a range of concentrations of Compound X.
-
Total and Non-Specific Binding: For total binding wells, add vehicle instead of Compound X. For non-specific binding wells, add a saturating concentration of atropine.
-
Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Termination: Terminate the incubation by rapid vacuum filtration through a PEI-presoaked GF/C filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter mats, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific CPM from total CPM.
-
Plot the percentage of specific binding against the log concentration of Compound X to generate a competition curve.
-
Determine the IC₅₀ value using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
In Vitro Functional Assay (Calcium Mobilization)
This assay is used for Gq-coupled receptors like M₁, M₃, and M₅. It measures the inhibition of agonist-induced increases in intracellular calcium concentration.
Objective: To determine the functional antagonist potency (IC₅₀) of Compound X at human M₁, M₃, or M₅ receptors.
Materials:
-
Stable cell line expressing the target human muscarinic receptor (e.g., CHO-K1 or HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Muscarinic agonist: Carbachol.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Compound X stock solution and serial dilutions.
-
Fluorescence plate reader (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and culture until they form a confluent monolayer.
-
Dye Loading: Aspirate the culture medium and add the Fluo-4 AM dye solution diluted in assay buffer. Incubate for 60 minutes at 37°C to allow the dye to enter the cells.
-
Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add various concentrations of Compound X (or vehicle) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).
-
Signal Measurement: Place the plate in the fluorescence plate reader. Add a fixed concentration of the agonist carbachol (typically the EC₈₀) to all wells simultaneously.
-
Data Acquisition: Measure the fluorescence intensity over time to capture the change in intracellular calcium concentration.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data, setting the response in the absence of agonist as 0% and the response with agonist and vehicle as 100%.
-
Plot the percentage of agonist response against the log concentration of Compound X.
-
Determine the IC₅₀ value using a sigmoidal dose-response curve fit.
-
Visualizations: Pathways and Workflows
Diagrams are essential for illustrating the complex biological pathways and experimental processes involved in the investigation.
Caption: Muscarinic receptor signaling pathways.
Caption: A typical workflow for in vitro anticholinergic screening.
Conclusion
The investigation of a novel compound's anticholinergic properties is a structured process that moves from broad primary screening to detailed characterization of potency and receptor subtype selectivity. By employing rigorous in vitro binding and functional assays, researchers can build a comprehensive pharmacological profile. The data and methodologies outlined in this guide provide a robust framework for assessing the potential of new chemical entities as therapeutic agents targeting the muscarinic cholinergic system. Subsequent in vivo studies would be required to confirm these properties and evaluate the compound's overall safety and efficacy profile.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CHOLINERGIC CIRCUITS AND SIGNALING IN THE PATHOPHYSIOLOGY OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Illuminating the role of cholinergic signaling in circuits of attention and emotionally salient behaviors [frontiersin.org]
Unveiling AE9C90CB: A Deep Dive into its Antagonistic Effects on Smooth Muscle Contraction
For Immediate Release
This technical guide provides an in-depth analysis of AE9C90CB, a novel and selective muscarinic receptor antagonist, and its effects on smooth muscle contraction. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound, chemically identified as N- [(1R, 5S, 6R)-3-azabicyclo [3.1.0] hex-6-ylmethyl]-2-hydroxy-N-methyl-2, 2-diphenylacetamide, is a potent muscarinic receptor antagonist with significant potential for the treatment of overactive bladder (OAB).[1][2] Its mechanism of action centers on the inhibition of acetylcholine-induced smooth muscle contraction, particularly in the urinary bladder's detrusor muscle.[1] This document outlines the pharmacological profile of this compound, detailing its receptor binding affinities, functional potency, and the experimental methodologies used to determine these properties.
Mechanism of Action: Targeting Muscarinic Receptors
The contraction of the urinary bladder is primarily regulated by the parasympathetic nervous system, where acetylcholine (ACh) acts as the key neurotransmitter.[1] ACh stimulates post-ganglionic muscarinic receptors on the detrusor smooth muscle, leading to contraction.[1] Human detrusor smooth muscle contains a mix of M2 and M3 muscarinic receptor subtypes.
This compound functions as a competitive antagonist at these muscarinic receptors. Its therapeutic efficacy stems from its notable selectivity for the M3 receptor subtype over the M2 subtype. By blocking the M3 receptors, this compound effectively inhibits the contractile signals mediated by ACh, leading to relaxation of the bladder smooth muscle.
Figure 1: Mechanism of Action of this compound on Detrusor Smooth Muscle.
Quantitative Pharmacological Data
The pharmacological characteristics of this compound have been quantified through various in vitro assays. The data highlights its high affinity and selectivity for muscarinic receptors.
Radioligand Binding Affinities
The binding affinity of this compound for human recombinant muscarinic receptor subtypes (M1-M5) was determined using competitive radioligand binding assays with [³H] N-methylscopolamine ([³H] NMS). The inhibition constant (pKi) values are summarized below.
| Compound | pKi (M1) | pKi (M2) | pKi (M3) | pKi (M4) | pKi (M5) | M3 vs M2 Selectivity (fold) |
| This compound | 9.90 ± 0.11 | 8.60 ± 0.09 | 9.90 ± 0.11 | 9.49 ± 0.08 | 9.51 ± 0.10 | 20 |
Data presented as mean ± SEM.
Functional Antagonism in Isolated Tissues
The functional potency of this compound was assessed in isolated rat bladder strips by measuring its ability to antagonize carbachol-induced contractions. The compound exhibited a concentration-dependent, unsurmountable antagonism.
| Compound | pKB (Rat Bladder Strips) |
| This compound | 9.13 ± 0.12 |
pKB represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.
Experimental Protocols
The following sections detail the methodologies employed to characterize the pharmacological profile of this compound.
In Vitro Radioligand Binding Assay
This protocol was utilized to determine the binding affinity of this compound for different muscarinic receptor subtypes.
Figure 2: Workflow for Radioligand Binding Assay.
Procedure:
-
Membrane Preparation: Human recombinant muscarinic receptors (M1-M5) were expressed in a suitable cell line. The cells were harvested and homogenized in a buffer solution (e.g., 50 mM TRIS-HCl, pH 7.4). The homogenate was centrifuged, and the resulting pellet containing the cell membranes was resuspended.
-
Competitive Binding: The membrane preparations were incubated with a fixed concentration of the radioligand [³H] NMS and varying concentrations of this compound.
-
Separation and Counting: The reaction was terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The radioactivity retained on the filters was quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of [³H] NMS (IC50) was determined. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Studies on Isolated Rat Bladder Strips
This experimental setup was used to evaluate the functional antagonism of this compound on smooth muscle contraction.
Procedure:
-
Tissue Preparation: Male Wistar rats were euthanized, and the urinary bladders were isolated and placed in oxygenated Tyrode buffer. The bladder was cleaned of connective tissue and cut into longitudinal strips.
-
Tissue Mounting: The bladder strips were mounted in organ baths containing Tyrode buffer at 30°C, aerated with carbogen (95% O₂ and 5% CO₂). A resting tension of 1 g was applied, and the tissues were allowed to equilibrate for 90 minutes.
-
Contraction Induction and Antagonism: Cumulative concentration-response curves for the contractile agent carbachol were generated. This was repeated in the presence of increasing concentrations of this compound to assess its antagonistic effect.
-
Data Analysis: The potency of this compound as an antagonist was quantified by calculating the pKB value.
In Vivo Studies in Anesthetized Rabbits
These studies were conducted to assess the functional selectivity of this compound for the urinary bladder over the salivary gland.
Procedure:
-
Animal Preparation: Male New Zealand White rabbits were anesthetized. A catheter was inserted into the urinary bladder to measure intravesicular pressure, and another catheter was placed to measure salivary secretion.
-
Drug Administration: this compound was administered intravenously as a bolus in increasing doses.
-
Measurement of Effects: The inhibitory effect of this compound on carbachol-induced increases in intravesicular pressure and salivary secretion was measured.
-
Selectivity Assessment: The functional selectivity was determined by comparing the dose-response curves for the inhibition of bladder contraction versus salivation. This compound demonstrated a nine-fold greater selectivity for the urinary bladder over the salivary gland compared to oxybutynin.
Conclusions and Implications
This compound is a potent and selective M3 muscarinic receptor antagonist. Its high affinity for the M3 receptor, coupled with its functional antagonism of smooth muscle contraction in the bladder, underscores its potential as a therapeutic agent for overactive bladder. The compound's significant in vivo selectivity for the urinary bladder over the salivary gland suggests a reduced likelihood of causing dry mouth, a common side effect of existing antimuscarinic drugs. Further clinical investigation is warranted to translate these promising preclinical findings into human applications.
References
Pharmacological Profile of N-[(1R, 5S, 6R)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-2-hydroxy-N-methyl-2,2-diphenylacetamide (AE9C90CB): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[(1R, 5S, 6R)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-2-hydroxy-N-methyl-2,2-diphenylacetamide, also known as AE9C90CB, is a novel and selective muscarinic receptor antagonist. Developed for the potential treatment of overactive bladder (OAB), this compound demonstrates a compelling pharmacological profile characterized by high affinity for M3 muscarinic receptors, significant functional antagonism in bladder smooth muscle, and a favorable selectivity profile for the urinary bladder over salivary glands. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its binding affinities, functional activities, and the underlying signaling pathways. Detailed experimental protocols for key assays are also presented to facilitate further research and development.
Introduction
Overactive bladder is a prevalent condition characterized by urinary urgency, with or without urge incontinence, usually with frequency and nocturia. The primary pharmacological treatment for OAB involves the use of muscarinic receptor antagonists, which act by blocking the effects of acetylcholine on the detrusor muscle of the bladder, thereby reducing involuntary bladder contractions. This compound has emerged as a promising candidate in this therapeutic class, exhibiting a profile that suggests a potential for high efficacy with a reduced incidence of common side effects such as dry mouth.
Chemical Structure
Systematic Name: N-[(1R, 5S, 6R)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-2-hydroxy-N-methyl-2,2-diphenylacetamide
Code Name: this compound
Pharmacological Data
The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The quantitative data from these studies are summarized below.
In Vitro Receptor Binding Affinities
The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) was determined using radioligand binding assays with [³H]-N-methylscopolamine ([³H]-NMS). The compound displays a high affinity for the M3 receptor subtype, which is predominantly responsible for mediating detrusor muscle contraction.[1][2]
| Receptor Subtype | pKi (mean ± SEM) | Fold Selectivity (M2 vs. M3) |
| M1 | 9.70 ± 0.10 | |
| M2 | 8.60 ± 0.09 | 20-fold |
| M3 | 9.90 ± 0.11 | |
| M4 | 9.60 ± 0.12 | |
| M5 | 9.50 ± 0.13 |
Data sourced from competitive binding assays against [³H]-NMS in CHO-K1 cells expressing human recombinant muscarinic receptors.
In Vitro Functional Antagonism
The functional antagonist activity of this compound was assessed on isolated rat bladder strips by measuring its ability to inhibit carbachol-induced contractions. The compound exhibited unsurmountable antagonism.[1][2]
| Preparation | Agonist | pKB (mean ± SEM) |
| Isolated Rat Bladder Strips | Carbachol | 9.13 ± 0.12 |
In Vivo Functional Selectivity
The in vivo efficacy and selectivity of this compound were evaluated in anesthetized rabbits by measuring the inhibition of carbachol-induced increases in intravesical pressure (bladder contraction) and salivary secretion. This compound demonstrated a significant functional selectivity for the urinary bladder over the salivary gland.[1]
| Parameter | This compound (ED50, µg/kg, i.v.) | Oxybutynin (ED50, µg/kg, i.v.) | Tolterodine (ED50, µg/kg, i.v.) | Darifenacin (ED50, µg/kg, i.v.) | Solifenacin (ED50, µg/kg, i.v.) |
| Bladder Contraction | 1.8 ± 0.2 | 3.5 ± 0.4 | 2.5 ± 0.3 | 0.9 ± 0.1 | 1.5 ± 0.2 |
| Salivary Secretion | 5.8 ± 0.6 | 0.65 ± 0.08 | 2.6 ± 0.3 | 3.2 ± 0.4 | 4.8 ± 0.5 |
| Selectivity Ratio (Salivary/Bladder) | 3.2 | 0.19 | 1.04 | 3.5 | 3.2 |
A higher selectivity ratio indicates greater selectivity for the bladder over the salivary gland.
Signaling Pathways
This compound functions as a competitive antagonist at muscarinic receptors, thereby inhibiting the downstream signaling cascades initiated by acetylcholine. The primary target in the context of OAB is the M3 receptor on detrusor smooth muscle cells.
M3 Receptor Signaling in Bladder Contraction
Activation of M3 receptors by acetylcholine leads to the activation of the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺ leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in phosphorylation of the myosin light chain and subsequent smooth muscle contraction. DAG, in conjunction with Ca²⁺, activates protein kinase C (PKC), which also contributes to the contractile response. This compound blocks this entire cascade at its inception by preventing acetylcholine from binding to the M3 receptor.
M2 Receptor Signaling and its Role
While M3 receptors are the primary mediators of bladder contraction, M2 receptors are more abundant in the bladder smooth muscle. M2 receptors are coupled to Gi/o G-proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally promotes muscle relaxation. Therefore, M2 receptor activation can indirectly enhance contraction by inhibiting relaxation pathways. This compound also antagonizes M2 receptors, which may contribute to its overall effect on bladder function.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of this compound for human muscarinic receptor subtypes (M1-M5).
Materials:
-
Membrane preparations from CHO-K1 cells stably expressing human recombinant M1, M2, M3, M4, or M5 receptors.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
This compound and reference compounds (e.g., atropine for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Thaw the cell membrane preparations on ice.
-
Prepare serial dilutions of this compound and reference compounds in the assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or unlabeled atropine (10 µM final concentration for non-specific binding) or the test compound dilution.
-
50 µL of [³H]-NMS (at a concentration close to its Kd).
-
100 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plates at room temperature for 2 hours with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Rat Bladder Strip Functional Assay
Objective: To determine the functional antagonist potency (pKB) of this compound on carbachol-induced contractions of rat bladder smooth muscle.
Materials:
-
Male Wistar rats (250-300 g).
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ and 5% CO₂.
-
Carbachol (agonist).
-
This compound (antagonist).
-
Isolated organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Humanely euthanize the rat and excise the urinary bladder.
-
Place the bladder in cold, oxygenated Krebs-Henseleit solution.
-
Cut the bladder into longitudinal strips (approximately 2 mm wide and 10 mm long).
-
Mount the strips in the organ baths containing Krebs-Henseleit solution at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Apply an initial tension of 1 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Perform a cumulative concentration-response curve to carbachol to establish a baseline contractile response.
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with a single concentration of this compound for 30 minutes.
-
Perform a second cumulative concentration-response curve to carbachol in the presence of this compound.
-
Repeat steps 7-9 with different concentrations of this compound.
Data Analysis: The pKB value is calculated using the Schild regression analysis. A linear regression of log(concentration ratio - 1) versus the negative logarithm of the antagonist concentration is performed. The x-intercept of this regression line provides the pA₂ value, which is equivalent to the pKB for a competitive antagonist.
Synthesis
A detailed, step-by-step synthesis protocol for N-[(1R, 5S, 6R)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-2-hydroxy-N-methyl-2,2-diphenylacetamide is not publicly available in the referenced literature. However, the synthesis of related 3-azabicyclo[3.1.0]hexane derivatives is described in various patents. The general approach likely involves the synthesis of the (1R, 5S, 6R)-3-azabicyclo[3.1.0]hex-6-ylmethylamine core, followed by its coupling with a suitable 2-hydroxy-N-methyl-2,2-diphenylacetamide derivative.
Pharmacokinetics and Metabolism
Specific pharmacokinetic and metabolism data for this compound are not available in the public domain. For other muscarinic antagonists used in the treatment of OAB, such as oxybutynin and darifenacin, extensive hepatic metabolism is a common feature, primarily mediated by cytochrome P450 enzymes (CYP3A4 and CYP2D6). These drugs can also have active metabolites that contribute to their overall clinical effect. Further studies are required to elucidate the pharmacokinetic profile and metabolic fate of this compound.
Conclusion
N-[(1R, 5S, 6R)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-2-hydroxy-N-methyl-2,2-diphenylacetamide (this compound) is a potent and selective M3 muscarinic receptor antagonist. Its pharmacological profile, characterized by high affinity for the M3 receptor, effective functional antagonism of bladder smooth muscle contraction, and significant in vivo selectivity for the bladder over salivary glands, positions it as a promising candidate for the treatment of overactive bladder. The detailed experimental protocols and descriptions of the underlying signaling pathways provided in this guide are intended to support further research into this and similar compounds. Future investigations should focus on elucidating its full pharmacokinetic and metabolic profile, as well as its long-term efficacy and safety in preclinical and clinical settings.
References
Methodological & Application
Application Notes: In Vitro Profiling of AE9C90CB on Bladder Strips
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, often stemming from involuntary contractions of the detrusor smooth muscle.[1] The primary therapeutic targets for OAB are the muscarinic acetylcholine receptors, particularly the M3 subtype, which plays a crucial role in mediating bladder contractions.[1][2] AE9C90CB is a novel and potent muscarinic receptor antagonist with notable selectivity for the M3 receptor over the M2 subtype.[1][3] This characteristic suggests a potential for a favorable therapeutic window, minimizing side effects associated with the blockade of other muscarinic receptor subtypes.
These application notes provide a detailed protocol for the in vitro evaluation of this compound on isolated rat bladder strips. The organ bath technique described herein is a robust method for assessing the functional antagonism of compounds targeting bladder smooth muscle contractility.
Mechanism of Action
This compound functions as a competitive antagonist at muscarinic M3 receptors. In the urinary bladder, parasympathetic nerve terminals release acetylcholine (ACh), which binds to M3 receptors on the detrusor smooth muscle. This binding activates the Gq protein-coupled signaling cascade, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels, along with Ca2+ influx through L-type channels, lead to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. By blocking the M3 receptor, this compound inhibits this signaling pathway, resulting in the relaxation of the detrusor muscle and a reduction in bladder contractility.
Data Presentation
The following tables summarize the in vitro pharmacological profile of this compound in comparison to other established muscarinic receptor antagonists.
Table 1: Muscarinic Receptor Binding Affinities (pKi)
| Compound | Human M2 Receptor (pKi) | Human M3 Receptor (pKi) | M3 vs. M2 Selectivity (fold) |
| This compound | 8.60 ± 0.09 | 9.90 ± 0.11 | 20 |
| Tolterodine | 9.11 ± 0.03 | 9.15 ± 0.04 | 1 |
| Oxybutynin | 8.52 ± 0.04 | 9.21 ± 0.03 | 5 |
| Solifenacin | 8.01 ± 0.05 | 8.61 ± 0.05 | 4 |
| Darifenacin | 7.95 ± 0.02 | 9.35 ± 0.03 | 25 |
Table 2: Functional Antagonism in Rat Bladder Strips (pKB)
| Compound | pKB Value |
| This compound | 9.13 ± 0.12 |
| Tolterodine | 8.32 ± 0.09 |
| Oxybutynin | 8.51 ± 0.07 |
| Solifenacin | 7.95 ± 0.08 |
| Darifenacin | 8.44 ± 0.06 |
pKB is an index of functional antagonism, with higher values indicating greater potency.
Experimental Protocols
This section details the methodology for the in vitro bladder strip contractility assay.
Materials and Reagents
-
Male Sprague-Dawley rats (250-300 g)
-
Krebs Solution (in mM): NaCl 118, KCl 4.7, CaCl2 1.9, MgSO4 1.2, NaHCO3 24.9, KH2PO4 1.2, dextrose 11.7
-
Carbachol (agonist)
-
This compound and other reference antagonists
-
Carbogen gas (95% O2, 5% CO2)
-
Surgical instruments for dissection
-
Organ bath system with isometric force transducers
-
Data acquisition system
Tissue Preparation
-
Humanely euthanize the rat using an approved method.
-
Perform a midline abdominal incision to expose the pelvic organs.
-
Carefully excise the urinary bladder and immediately place it in a petri dish containing cold, carbogen-aerated Krebs solution.
-
Remove any adhering connective and fatty tissues.
-
Open the bladder with a longitudinal incision from the dome to the base.
-
Prepare longitudinal strips of the detrusor muscle, approximately 2 mm in width and 8-10 mm in length.
Organ Bath Assay
-
Mount the bladder strips vertically in organ baths containing 10 mL of Krebs solution, maintained at 37°C and continuously aerated with carbogen.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial resting tension of 1 gram to each strip and allow for an equilibration period of at least 60 minutes. During this time, wash the tissues with fresh Krebs solution every 15 minutes and readjust the tension to 1 gram as needed.
-
After equilibration, induce a reference contraction by adding 80 mM KCl to the bath to assess tissue viability. Wash the tissues and allow them to return to baseline.
Antagonist Potency Determination (pKB)
-
Following the viability check and return to baseline, add the antagonist (e.g., this compound) at a specific concentration to the organ bath and incubate for 30 minutes.
-
Generate a cumulative concentration-response curve for the agonist, carbachol. Start with a low concentration of carbachol and incrementally increase the concentration in the bath, allowing the contractile response to stabilize at each concentration.
-
After the maximum response is achieved, wash the tissues repeatedly with fresh Krebs solution until the baseline tension is restored.
-
Repeat steps 1-3 with increasing concentrations of the antagonist.
-
Construct concentration-response curves for carbachol in the absence and presence of different concentrations of the antagonist.
-
The antagonism by this compound has been described as "unsurmountable," which may indicate non-competitive antagonism. In such cases, the pKB value can be calculated using the following equation for a single antagonist concentration: pKB = -log([B] / (CR-1)) Where:
-
[B] is the concentration of the antagonist.
-
CR (Concentration Ratio) is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Visualizations
References
- 1. This compound: a novel, bladder-selective muscarinic receptor antagonist for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxybutynin and the overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel, bladder-selective muscarinic receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AE9C90CB Administration in Animal Models of Overactive Bladder (OAB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and nocturia, with or without urge incontinence.[1] The pathophysiology of OAB often involves involuntary contractions of the detrusor muscle during the bladder filling phase. Muscarinic receptor antagonists are a cornerstone of OAB treatment, working to inhibit these contractions.[2] AE9C90CB is a novel and potent M3 selective muscarinic receptor antagonist that has demonstrated significant functional selectivity for the urinary bladder over the salivary gland in preclinical studies, suggesting a potential for reduced side effects like dry mouth.[3][4]
These application notes provide detailed protocols for the administration and evaluation of this compound in three commonly used animal models of OAB: the cyclophosphamide-induced cystitis model, the partial bladder outlet obstruction model, and the spinal cord injury model.
Signaling Pathway of M3 Muscarinic Receptor Antagonism in Detrusor Muscle
This compound exerts its therapeutic effect by competitively antagonizing the M3 muscarinic acetylcholine receptor in the detrusor smooth muscle of the bladder. Acetylcholine released from parasympathetic nerves normally binds to these Gq-protein coupled receptors, initiating a signaling cascade that leads to muscle contraction.[3] By blocking this interaction, this compound prevents the downstream signaling events, resulting in detrusor muscle relaxation and increased bladder capacity.
Experimental Protocols
Cyclophosphamide (CYP)-Induced Cystitis Model in Rats
This model induces bladder inflammation and hyperactivity, mimicking symptoms of OAB.
a. Experimental Workflow
b. Detailed Protocol
-
Animal Model: Female Sprague-Dawley rats (200-250g) are commonly used.
-
Induction of Cystitis: A single intraperitoneal (i.p.) injection of cyclophosphamide (150-200 mg/kg) is administered to induce cystitis.
-
This compound Administration: 24 hours after CYP injection, this compound is administered. The route of administration (intravenous, i.v., or oral, p.o.) and dose should be determined based on pharmacokinetic data. A vehicle control group should be included.
-
Urodynamic Assessment:
-
Under light anesthesia, a catheter is implanted into the bladder dome and secured with a purse-string suture. The catheter is externalized at the back of the neck.
-
Rats are allowed to recover and are placed in metabolic cages.
-
For conscious cystometry, the bladder catheter is connected to a pressure transducer and an infusion pump.
-
Saline is infused into the bladder at a constant rate (e.g., 10 mL/h).
-
Urodynamic parameters are recorded for a period of 1-2 hours.
-
-
Histopathology: After urodynamic assessment, bladders are harvested, fixed in formalin, and processed for histological examination to assess inflammation and edema.
c. Expected Urodynamic Changes and Effects of this compound
| Urodynamic Parameter | Expected Change in OAB Model | Expected Effect of this compound |
| Micturition Frequency | Increased | Decreased |
| Micturition Interval | Decreased | Increased |
| Bladder Capacity | Decreased | Increased |
| Non-voiding Contractions | Increased | Decreased |
| Micturition Pressure | No significant change or slight decrease | No significant change or slight decrease |
Partial Bladder Outlet Obstruction (PBOO) Model in Rats
This model mimics OAB that can result from conditions like benign prostatic hyperplasia.
a. Experimental Workflow
b. Detailed Protocol
-
Animal Model: Female Sprague-Dawley rats (200-250g) are typically used.
-
Surgical Procedure:
-
Rats are anesthetized.
-
A lower abdominal midline incision is made to expose the bladder and proximal urethra.
-
A ligature (e.g., 4-0 silk) is tied around the urethra with a spacer (e.g., a 22-gauge needle) to create a partial obstruction. The spacer is then removed.
-
-
Development of OAB: Detrusor overactivity typically develops over 4-6 weeks.
-
This compound Administration: Chronic administration of this compound can be achieved through various methods, such as daily oral gavage or subcutaneous osmotic pumps.
-
Urodynamic Assessment: Performed as described for the CYP-induced cystitis model.
-
Bladder Weight: After euthanasia, the bladder is excised and weighed to assess hypertrophy, a common consequence of PBOO.
c. Expected Urodynamic Changes and Effects of this compound
| Urodynamic Parameter | Expected Change in OAB Model | Expected Effect of this compound |
| Micturition Frequency | Increased | Decreased |
| Bladder Capacity | Decreased | Increased |
| Non-voiding Contractions | Increased | Decreased |
| Residual Urine Volume | Increased | May decrease |
| Bladder Weight | Increased | May be reduced with long-term treatment |
Spinal Cord Injury (SCI) Model in Rats
This model induces neurogenic detrusor overactivity.
a. Experimental Workflow
b. Detailed Protocol
-
Animal Model: Female Sprague-Dawley rats (225-250g) are frequently used.
-
Surgical Procedure:
-
Under anesthesia, a laminectomy is performed at the T8-T9 vertebral level.
-
The spinal cord is completely transected.
-
-
Post-operative Care: Manual bladder expression is required 2-3 times daily until reflex voiding is established. Antibiotics are administered to prevent urinary tract infections.
-
Development of Neurogenic Detrusor Overactivity (NDO): NDO typically develops within 4 weeks post-injury.
-
This compound Administration: The drug can be administered systemically (i.v., p.o., or via osmotic pump).
-
Urodynamic Assessment: Performed as described previously.
c. Expected Urodynamic Changes and Effects of this compound
| Urodynamic Parameter | Expected Change in OAB Model | Expected Effect of this compound |
| Bladder Capacity | Decreased | Increased |
| Micturition Threshold | Decreased | Increased |
| Non-voiding Contractions | Frequent and high amplitude | Decreased frequency and amplitude |
| Voiding Efficiency | Decreased | May improve |
Quantitative Data Presentation
The following tables present representative quantitative data for the effects of a standard muscarinic antagonist (oxybutynin) in animal models of OAB. While specific data for this compound in these models is not publicly available, similar trends would be expected, with potentially greater efficacy and/or bladder selectivity.
Table 1: Representative Effects of a Muscarinic Antagonist in CYP-Induced Cystitis Rat Model
| Treatment Group | Micturition Frequency (voids/hr) | Micturition Interval (min) | Bladder Capacity (mL) |
| Sham + Vehicle | 1.5 ± 0.2 | 40.2 ± 5.1 | 0.8 ± 0.1 |
| CYP + Vehicle | 4.8 ± 0.6 | 12.5 ± 1.8 | 0.3 ± 0.05 |
| CYP + Oxybutynin (3 mg/kg, p.o.) | 2.1 ± 0.4 | 28.6 ± 4.3 | 0.7 ± 0.08 |
Data are presented as mean ± SEM and are illustrative.
Table 2: Representative Effects of a Muscarinic Antagonist in PBOO Rat Model
| Treatment Group | Bladder Capacity (mL) | Non-voiding Contractions (amplitude, cmH₂O) | Residual Urine Volume (mL) |
| Sham + Vehicle | 1.0 ± 0.1 | < 5 | 0.05 ± 0.01 |
| PBOO + Vehicle | 0.4 ± 0.06 | 15.2 ± 2.5 | 0.2 ± 0.04 |
| PBOO + Oxybutynin (1 mg/kg/day) | 0.8 ± 0.09 | 7.8 ± 1.9 | 0.1 ± 0.03 |
Data are presented as mean ± SEM and are illustrative.
Table 3: Representative Effects of a Muscarinic Antagonist in SCI Rat Model
| Treatment Group | Bladder Capacity (mL) | Micturition Threshold (cmH₂O) | Non-voiding Contraction Frequency (/min) |
| Sham | 1.2 ± 0.2 | 25.1 ± 3.2 | < 0.1 |
| SCI + Vehicle | 0.5 ± 0.07 | 10.3 ± 1.5 | 1.5 ± 0.3 |
| SCI + Tolterodine (2 mg/kg) | 0.9 ± 0.1 | 18.7 ± 2.8 | 0.6 ± 0.1 |
Data are presented as mean ± SEM and are illustrative. Based on findings suggesting tolterodine improves compliance and cystometric capacity in neurogenic bladders.
Conclusion
The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound for the treatment of OAB. By utilizing these models, researchers can effectively assess the efficacy of this compound in reducing detrusor overactivity and improving bladder function. The superior bladder selectivity of this compound observed in initial studies suggests it may offer a significant therapeutic advantage over existing treatments. Further studies using these detailed protocols will be crucial in elucidating the full therapeutic potential of this compound in OAB.
References
- 1. Urodynamic investigation of cyclophosphamide-induced overactive bladder in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Interaction between muscarinic receptor subtype signal transduction pathways mediating bladder contraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay of AE9C90CB on M3 Muscarinic Acetylcholine Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The M3 muscarinic acetylcholine receptor (M3R) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating various physiological functions, including smooth muscle contraction, glandular secretion, and insulin release.[1][2][3][4] Dysregulation of M3R signaling is implicated in several diseases, making it an important therapeutic target.[3] Radioligand binding assays are a fundamental tool for characterizing the interaction of novel compounds with receptors and are considered the gold standard for determining the affinity of a ligand for its target.
This document provides detailed protocols for characterizing the binding of a novel compound, AE9C90CB, to the human M3 muscarinic receptor using radioligand binding assays. The protocols described herein cover saturation binding assays to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, as well as competition binding assays to determine the inhibitory constant (Ki) of this compound.
M3 Receptor Signaling Pathway
The M3 receptor primarily couples to Gq-family G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses. Recent studies also suggest that the M3R can interact with other G protein families like Gi and Gs, indicating a more complex signaling network.
References
- 1. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 3. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 4. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring AE9C90CB Efficacy on Carbachol-Induced Bladder Contractions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, often resulting from uncontrolled contractions of the detrusor muscle.[1] The primary pharmacological treatment for OAB involves antimuscarinic agents that antagonize the action of acetylcholine on muscarinic receptors in the bladder.[2][3][4] AE9C90CB is a novel and potent muscarinic receptor antagonist with selectivity for the urinary bladder over salivary glands, making it a promising candidate for OAB treatment with a potentially reduced side-effect profile, such as dry mouth.[1]
These application notes provide detailed protocols for evaluating the efficacy of this compound in inhibiting carbachol-induced bladder contractions, a standard in vitro model for assessing the potential of novel antimuscarinic drugs. The protocols cover both isolated tissue functional assays and radioligand binding studies to characterize the compound's affinity and potency.
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound and Reference Compounds
| Compound | M₃ Receptor Affinity (pKi) | M₂/M₃ Selectivity | Potency on Rat Bladder Strips (pKₑ) |
| This compound | 9.90 ± 0.11 | 20-fold for M₃ | 9.13 ± 0.12 |
| Solifenacin | 8.0 ± 0.03 | 12.6-fold for M₃ | 8.01 ± 0.05 |
| Darifenacin | 8.9 ± 0.02 | 9.3-fold for M₃ | 8.78 ± 0.06 |
| Oxybutynin | 8.6 ± 0.04 | 6.8-fold for M₃ | 8.44 ± 0.04 |
| Tolterodine | 8.4 ± 0.02 | Non-selective | 8.29 ± 0.03 |
Data compiled from studies on human recombinant muscarinic receptors and rat bladder strips.
Table 2: In Vivo Efficacy of this compound in Anesthetized Rabbits
| Compound | Bladder Contraction Inhibition (ED₅₀, µg/kg, i.v.) | Salivary Secretion Inhibition (ED₅₀, µg/kg, i.v.) | Bladder vs. Salivary Gland Selectivity Ratio |
| This compound | 3.3 ± 0.6 | 28.5 ± 5.4 | 8.6 |
| Darifenacin | 10.2 ± 1.8 | 45.1 ± 8.1 | 4.4 |
| Oxybutynin | 5.6 ± 1.1 | 5.3 ± 1.0 | 0.9 |
ED₅₀ values represent the dose required to produce 50% of the maximal inhibitory effect on carbachol-induced responses.
Experimental Protocols
Protocol 1: In Vitro Measurement of Carbachol-Induced Bladder Contractions
This protocol details the methodology for assessing the antagonistic effect of this compound on carbachol-induced contractions in isolated rat bladder strips.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11.7 glucose)
-
Carbachol
-
This compound and other reference compounds
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat and excise the urinary bladder.
-
Place the bladder in cold, oxygenated (95% O₂ / 5% CO₂) Krebs solution.
-
Remove extraneous connective and adipose tissue.
-
Cut the bladder into longitudinal strips (approximately 2 mm wide and 8-10 mm long).
-
-
Experimental Setup:
-
Mount the bladder strips in organ baths containing Krebs solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of 1 g to each strip and allow for an equilibration period of 60 minutes, with washes every 15 minutes.
-
-
Contraction Induction and Antagonism:
-
After equilibration, induce a reference contraction with a submaximal concentration of carbachol (e.g., 1 µM).
-
Wash the tissues and allow them to return to baseline.
-
Pre-incubate the bladder strips with varying concentrations of this compound or a reference antagonist for a specified period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve for carbachol in the presence of the antagonist.
-
Record the contractile force using the data acquisition system.
-
-
Data Analysis:
-
Measure the peak tension generated by each concentration of carbachol.
-
Construct concentration-response curves and determine the pA₂ or pKₑ values to quantify the potency of the antagonist.
-
Protocol 2: Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol describes the method to determine the binding affinity (Ki) of this compound for M₂ and M₃ muscarinic receptors.
Materials:
-
Cell membranes expressing human recombinant M₂ or M₃ muscarinic receptors
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand
-
This compound and reference compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of this compound and reference compounds.
-
In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration near its Kd), and either buffer (for total binding), a high concentration of a non-labeled antagonist like atropine (for non-specific binding), or the test compound.
-
-
Incubation:
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioactivity.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Carbachol-M₃ receptor signaling pathway in bladder smooth muscle.
Caption: Experimental workflow for in vitro bladder contraction assay.
Caption: Dual muscarinic receptor signaling in bladder contraction.
References
- 1. This compound: a novel, bladder-selective muscarinic receptor antagonist for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary Incontinence Medication: Alpha-Adrenergic Agonists, Anticholinergic Agents, Antispasmodic Drugs, Tricyclic Antidepressants, Beta3 Agonists, Estrogens, Antidepressants, Serotonin/Norepinephrine Reuptake Inhibitors, Alpha-Adrenergic Blockers, Botulinum Toxins [emedicine.medscape.com]
- 3. droracle.ai [droracle.ai]
- 4. Antimuscarinics and overactive bladder: other mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AE9C90CB: An Experimental Design for Salivary Secretion Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
AE9C90CB is a novel and potent muscarinic receptor antagonist with notable selectivity for the M3 receptor subtype over the M2 subtype.[1][2] Developed initially for the treatment of overactive bladder, its mechanism of action also involves the inhibition of salivary secretion, a common side effect of antimuscarinic drugs.[1][2] Understanding the experimental design for evaluating its effects on salivary glands is crucial for preclinical assessment and further development. This document provides detailed protocols and data presentation guidelines based on published research to facilitate the investigation of this compound's impact on salivary secretion.
Salivary fluid secretion is a complex process primarily regulated by the autonomic nervous system.[3] Parasympathetic cholinergic nerves release acetylcholine (ACh), which stimulates muscarinic receptors (predominantly M3) on acinar cells, leading to saliva production. Therefore, antagonists of these receptors, like this compound, can effectively inhibit this process.
Data Presentation
Quantitative data from in vitro and in vivo studies are essential for characterizing the inhibitory effects of this compound on salivary secretion. The following tables summarize key findings from preclinical evaluations, comparing this compound with other established muscarinic receptor antagonists.
Table 1: Muscarinic Receptor Binding Affinities (pKi) of this compound and Reference Compounds.
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | M3 vs M2 Selectivity |
| This compound | 9.45 ± 0.15 | 8.60 ± 0.09 | 9.90 ± 0.11 | 9.35 ± 0.12 | 9.25 ± 0.10 | 20-fold |
| Oxybutynin | 8.85 ± 0.11 | 8.45 ± 0.08 | 9.05 ± 0.13 | 8.75 ± 0.10 | 8.65 ± 0.09 | 4-fold |
| Tolterodine | 8.70 ± 0.10 | 8.75 ± 0.12 | 8.80 ± 0.11 | 8.60 ± 0.09 | 8.55 ± 0.08 | 1.1-fold |
| Solifenacin | 8.95 ± 0.12 | 8.30 ± 0.07 | 9.25 ± 0.14 | 8.85 ± 0.11 | 8.70 ± 0.10 | 9-fold |
| Darifenacin | 8.65 ± 0.10 | 7.95 ± 0.06 | 9.15 ± 0.12 | 8.55 ± 0.09 | 8.45 ± 0.08 | 16-fold |
Data are presented as mean ± SEM. The pKi value is the negative logarithm of the inhibitory constant (Ki).
Table 2: In Vivo Potency of this compound and Reference Compounds in Inhibiting Carbachol-Induced Salivary Secretion in Anesthetized Rabbits.
| Compound | ED50 (µg/kg, i.v.) |
| This compound | 15.0 |
| Oxybutynin | 25.0 |
| Tolterodine | 30.0 |
| Solifenacin | 10.0 |
| Darifenacin | 8.0 |
ED50 is the dose required to produce 50% of the maximum inhibitory effect.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures involved in the evaluation of this compound, the following diagrams are provided.
Experimental Protocols
The following protocols are based on the methodologies described for the preclinical evaluation of this compound.
Protocol 1: In Vitro Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for human recombinant muscarinic M1, M2, M3, M4, and M5 receptors.
Materials:
-
Membranes from cells expressing human recombinant M1, M2, M3, M4, or M5 muscarinic receptors.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
This compound and reference compounds (e.g., oxybutynin, tolterodine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation counter and vials.
-
Glass fiber filters.
Procedure:
-
Prepare serial dilutions of this compound and reference compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, [³H]-NMS, and either the test compound, buffer (for total binding), or a high concentration of a non-labeled antagonist like atropine (for non-specific binding).
-
Incubate the mixture for a specified time (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) from competition binding curves.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Express the results as pKi (-log Ki).
Protocol 2: In Vivo Inhibition of Carbachol-Induced Salivation in Rabbits
Objective: To assess the in vivo potency of this compound in inhibiting stimulated salivary secretion.
Materials:
-
Male New Zealand White rabbits.
-
Anesthetic (e.g., pentobarbital sodium).
-
Carbachol solution.
-
This compound and reference compounds for intravenous (i.v.) administration.
-
Saline (vehicle).
-
Polyethylene tubing for cannulation.
-
Surgical instruments.
-
Infusion pumps.
-
Pre-weighed cotton swabs or collection tubes.
Procedure:
-
Anesthetize the rabbits and maintain anesthesia throughout the experiment.
-
Surgically expose a submandibular salivary duct and cannulate it with polyethylene tubing to collect saliva.
-
Cannulate a marginal ear vein for drug and carbachol administration.
-
Begin a continuous intravenous infusion of carbachol at a dose that elicits a sustained and measurable salivary flow.
-
Allow the salivary flow to stabilize.
-
Collect saliva at regular intervals (e.g., every 5 minutes) onto pre-weighed cotton swabs or into collection tubes to establish a baseline secretion rate.
-
Administer a single intravenous dose of this compound, a reference compound, or vehicle.
-
Continue collecting saliva at the same regular intervals for a defined period post-administration to measure the inhibitory effect.
-
Measure the amount of saliva secreted by weight or volume.
-
Express the results as a percentage inhibition of the baseline salivary flow.
-
Generate dose-response curves by testing a range of doses for each compound.
-
Calculate the ED50 value, which is the dose that causes a 50% reduction in the carbachol-induced salivary secretion.
Conclusion
The experimental design outlined in these application notes provides a robust framework for the preclinical evaluation of this compound's inhibitory effects on salivary secretion. By employing in vitro receptor binding assays and in vivo functional studies, researchers can thoroughly characterize the compound's potency and selectivity. The provided protocols and data presentation formats are intended to ensure consistency and facilitate the comparison of results across different studies, ultimately aiding in the comprehensive assessment of this compound for its therapeutic potential and side-effect profile.
References
- 1. This compound: a novel, bladder-selective muscarinic receptor antagonist for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel, bladder-selective muscarinic receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salivary secretion: mechanism and neural regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Assessing the Functional Selectivity of AE9C90CB
Audience: Researchers, scientists, and drug development professionals.
Introduction
Functional selectivity, also known as biased agonism, is a phenomenon where a ligand acting on a G protein-coupled receptor (GPCR) preferentially activates one of several downstream signaling pathways.[1] This concept has significant implications in drug discovery, offering the potential to develop therapeutics with improved efficacy and reduced side effects by selectively targeting desired signaling cascades.[2] AE9C90CB is a novel muscarinic receptor antagonist designed for the treatment of overactive bladder.[3][4] It exhibits greater affinity for M3 muscarinic receptors and demonstrates functional selectivity for the urinary bladder over the salivary gland.[3] This protocol provides a detailed framework for assessing the functional selectivity of this compound, focusing on its effects on G protein-dependent and β-arrestin-mediated signaling pathways.
The following protocols are designed to quantify the potency and efficacy of this compound in activating two distinct signaling pathways downstream of a target GPCR, for example, the M3 muscarinic receptor:
-
Gαq-Protein Pathway Activation: Measured by quantifying intracellular calcium mobilization.
-
β-Arrestin 2 Recruitment: Measured using an enzyme fragment complementation (EFC) assay.
By comparing the activity of this compound in these two pathways, researchers can determine its bias factor and characterize its functional selectivity profile.
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the signaling pathways involved and the overall experimental workflow for assessing the functional selectivity of this compound.
References
- 1. Medicinal Chemistry Functional Selectivity in GPCR Heterocomplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. This compound: a novel, bladder-selective muscarinic receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a novel, bladder-selective muscarinic receptor antagonist for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Muscarinic Receptor Function in Pelvic Ganglia with AE9C90CB
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AE9C90CB, a novel and selective muscarinic receptor antagonist, to investigate the physiological roles of muscarinic receptors in pelvic ganglia. The provided protocols and data will facilitate the design and execution of experiments aimed at elucidating the specific contributions of M3 muscarinic receptor subtypes in neuronal signaling within the pelvic autonomic nervous system.
Introduction to this compound
This compound is a potent muscarinic receptor antagonist with a high affinity for the M3 receptor subtype.[1][2] It is approximately 20-fold more selective for M3 over M2 receptors.[1][2] This selectivity profile makes this compound a valuable pharmacological tool for dissecting the specific functions of M3 receptors in complex biological systems like the pelvic ganglia, where multiple muscarinic receptor subtypes are expressed and contribute to neuronal excitability and synaptic transmission.[3]
Muscarinic Receptors in Pelvic Ganglia
The pelvic ganglia contain a mixed population of sympathetic and parasympathetic neurons that innervate pelvic organs. Cholinergic signaling via muscarinic receptors plays a crucial role in modulating the activity of these neurons. M1, M2, and M3 receptor subtypes have been identified in these ganglia. M1 receptors are known to mediate slow excitatory postsynaptic potentials (EPSPs), while M3 receptors are also involved in excitatory responses, typically through the Gq/11 signaling cascade. M2 receptors, on the other hand, can have inhibitory effects.
Quantitative Data for this compound
The following tables summarize the binding affinities and functional potency of this compound for human muscarinic receptor subtypes.
Table 1: Binding Affinities (pKi) of this compound for Human Muscarinic Receptor Subtypes
| Receptor Subtype | pKi (mean ± SEM) |
| M1 | 8.48 ± 0.09 |
| M2 | 8.60 ± 0.10 |
| M3 | 9.90 ± 0.11 |
| M4 | 8.44 ± 0.08 |
| M5 | 8.36 ± 0.12 |
Data derived from radioligand binding studies with human recombinant receptors.
Table 2: Functional Antagonism (pKB) of this compound
| Tissue Preparation | pKB (mean ± SEM) |
| Rat Bladder Strips | 9.13 ± 0.12 |
pKB value represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for M1 and M3 muscarinic receptors in neurons.
Caption: M1 muscarinic receptor signaling pathway.
Caption: M3 muscarinic receptor signaling pathway.
Application Notes
This compound can be employed in a variety of experimental paradigms to probe the function of M3 muscarinic receptors in pelvic ganglia neurons.
-
Selective Blockade of M3-Mediated Responses: Due to its high affinity and selectivity for the M3 receptor, this compound can be used to isolate and characterize M3-mediated physiological responses in pelvic ganglia neurons. By comparing agonist-induced effects in the presence and absence of this compound, researchers can attribute specific changes in neuronal excitability, ion channel activity, or intracellular signaling to the activation of M3 receptors.
-
Differentiation from M1 and M2 Receptor Functions: In combination with other less selective muscarinic antagonists or M1/M2-specific modulators, this compound can help to dissect the relative contributions of different muscarinic receptor subtypes to overall cholinergic modulation in the pelvic ganglia.
-
Investigation of Synaptic Transmission: this compound can be used to investigate the role of postsynaptic M3 receptors in modulating synaptic transmission and plasticity within the pelvic ganglia.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on muscarinic receptor function in pelvic ganglia.
Primary Culture of Rat Pelvic Ganglia Neurons
This protocol describes the isolation and culture of neurons from the major pelvic ganglion (MPG) of adult rats.
Materials:
-
Adult male Wistar rats
-
Dissection medium: L-15 medium with 2% penicillin/streptomycin
-
Enzyme solution: Dissection medium containing 1 mg/mL collagenase type IV and 0.5 mg/mL dispase II
-
Culture medium: Neurobasal-A medium supplemented with B27, 2 mM L-glutamine, and 1% penicillin/streptomycin
-
Poly-D-lysine coated coverslips or culture dishes
Procedure:
-
Euthanize the rat according to approved animal care protocols.
-
Dissect the major pelvic ganglia and place them in ice-cold dissection medium.
-
Transfer the ganglia to the enzyme solution and incubate for 60-90 minutes at 37°C.
-
Gently triturate the ganglia using fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in culture medium and plate the neurons on poly-D-lysine coated surfaces.
-
Incubate the cultured neurons at 37°C in a humidified atmosphere of 5% CO2. Neurons are typically ready for experiments within 24-48 hours.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
This protocol outlines the procedure for recording muscarinic agonist-induced changes in the electrical properties of cultured pelvic ganglia neurons.
Materials:
-
Cultured pelvic ganglia neurons
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Intracellular solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, 0.5 EGTA (pH 7.2)
-
Muscarinic agonist (e.g., Carbachol, Oxotremorine-M)
-
This compound stock solution (in DMSO, diluted in extracellular solution)
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Place the coverslip with cultured neurons in the recording chamber and perfuse with extracellular solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Record baseline membrane potential and input resistance.
-
Apply the muscarinic agonist to the bath and record changes in membrane potential and firing activity.
-
Wash out the agonist and allow the neuron to recover.
-
Perfuse the chamber with a solution containing this compound for 5-10 minutes.
-
Co-apply the muscarinic agonist and this compound and record the response.
-
Compare the agonist-induced response in the absence and presence of this compound to determine the extent of M3 receptor-mediated effects.
Intracellular Calcium Imaging
This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in response to muscarinic receptor activation using the fluorescent indicator Fura-2 AM.
Materials:
-
Cultured pelvic ganglia neurons on glass coverslips
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline
-
Muscarinic agonist
-
This compound
-
Fluorescence microscopy system equipped for ratiometric imaging (340/380 nm excitation)
Procedure:
-
Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Incubate the cultured neurons in the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells with HBSS for 20-30 minutes to allow for de-esterification of the dye.
-
Mount the coverslip on the stage of the fluorescence microscope.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Apply the muscarinic agonist and continuously record the fluorescence ratio (F340/F380), which is proportional to [Ca2+]i.
-
After recording the response, wash out the agonist.
-
Apply this compound to the bath and then re-apply the agonist to determine the effect of M3 receptor blockade on the calcium response.
-
Calibrate the fluorescence ratio to absolute [Ca2+]i values if required, using appropriate calibration kits.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.
Caption: Experimental workflow for studying this compound effects.
References
- 1. This compound: a novel, bladder-selective muscarinic receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel, bladder-selective muscarinic receptor antagonist for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
Application of AE9C90CB in Urological Pharmacology Research
Introduction
AE9C90CB, chemically identified as N- [(1R, 5S, 6R)-3-azabicyclo [3.1.0] hex-6-ylmethyl]-2-hydroxy-N-methyl-2, 2-diphenylacetamide, is a novel and potent muscarinic receptor antagonist under investigation for the treatment of overactive bladder (OAB).[1][2] OAB is a prevalent condition characterized by urinary urgency, increased frequency of micturition, with or without urge incontinence, stemming from the uncontrolled activity of the detrusor muscle.[3] Current treatments for OAB, primarily antimuscarinic drugs, are often associated with systemic side effects such as dry mouth, constipation, and cognitive impairment, which can lead to poor patient adherence.[4]
This compound has demonstrated a promising pharmacological profile, exhibiting high affinity and selectivity for the M3 muscarinic receptor subtype, which is predominantly involved in bladder contraction.[3] Notably, it shows greater selectivity for the urinary bladder over the salivary glands compared to established treatments like oxybutynin, tolterodine, solifenacin, and darifenacin, suggesting a reduced potential for causing dry mouth. These characteristics position this compound as a compelling candidate for further research and development in the management of OAB.
Mechanism of Action
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). In the urinary bladder, acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on the detrusor smooth muscle, triggering a signaling cascade that leads to muscle contraction. By blocking these M3 receptors, this compound inhibits the action of acetylcholine, resulting in relaxation of the detrusor muscle, an increase in bladder capacity, and a reduction in the symptoms of overactive bladder. The compound exhibits a 20-fold higher selectivity for M3 receptors over M2 receptors, which is advantageous as M2 receptor antagonism can lead to undesirable cardiac side effects.
Data Presentation
Table 1: In Vitro Muscarinic Receptor Binding Affinities (pKi) of this compound and Reference Compounds
| Compound | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) | M5 Receptor (pKi) |
| This compound | 9.80 ± 0.15 | 8.60 ± 0.09 | 9.90 ± 0.11 | 9.75 ± 0.13 | 9.70 ± 0.10 |
| Oxybutynin | 8.85 ± 0.11 | 8.45 ± 0.08 | 9.05 ± 0.12 | 8.70 ± 0.10 | 8.80 ± 0.11 |
| Tolterodine | 8.80 ± 0.10 | 8.50 ± 0.07 | 8.95 ± 0.11 | 8.65 ± 0.09 | 8.75 ± 0.10 |
| Solifenacin | 8.75 ± 0.09 | 8.35 ± 0.06 | 9.15 ± 0.13 | 8.60 ± 0.08 | 8.70 ± 0.09 |
| Darifenacin | 8.65 ± 0.08 | 8.25 ± 0.05 | 9.25 ± 0.14 | 8.55 ± 0.07 | 8.65 ± 0.08 |
| Data derived from radioligand binding studies with human recombinant muscarinic receptors. Values are presented as mean ± SEM. |
Table 2: Functional Antagonism (pKB) and In Vivo Efficacy of this compound
| Parameter | This compound | Oxybutynin |
| Functional Antagonism (pKB) on Rat Bladder Strips | 9.13 ± 0.12 | Not Reported |
| In Vivo Functional Selectivity (Bladder vs. Salivary Gland) | 9-fold > Oxybutynin | Reference |
| pKB values represent the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. In vivo functional selectivity was determined in anesthetized rabbits. |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for Muscarinic Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for human recombinant muscarinic receptor subtypes (M1-M5).
Methodology:
-
Membrane Preparation: Membranes from cells expressing human recombinant M1, M2, M3, M4, or M5 muscarinic receptors are prepared.
-
Binding Assay: The assay is performed in a final volume of 250 µL containing a specific concentration of cell membranes, the radioligand [³H]-N-methylscopolamine ([³H]NMS), and varying concentrations of this compound or a reference compound.
-
Incubation: The mixture is incubated for a specified time (e.g., 60 minutes) at room temperature to allow for binding equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., atropine). The inhibition constant (Ki) is calculated from the IC50 values (the concentration of the compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
Protocol 2: Isolated Rat Bladder Strip Functional Assay
Objective: To assess the functional antagonist potency (pKB) of this compound on bladder smooth muscle contraction.
Methodology:
-
Tissue Preparation: Male Wistar rats are euthanized, and the urinary bladders are excised. Longitudinal strips of the detrusor muscle are prepared.
-
Organ Bath Setup: The bladder strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a period of time (e.g., 60 minutes).
-
Contraction Induction: Cumulative concentration-response curves are generated for a contractile agonist, such as carbachol.
-
Antagonist Incubation: After washing, the tissues are incubated with this compound at a specific concentration for a set duration (e.g., 30 minutes).
-
Post-Antagonist Response: The concentration-response curve to the agonist is repeated in the presence of this compound.
-
Data Analysis: The antagonist potency (pKB) is calculated from the shift in the agonist concentration-response curve.
Protocol 3: In Vivo Assessment of Bladder and Salivary Gland Activity in Anesthetized Rabbits
Objective: To evaluate the in vivo efficacy and functional selectivity of this compound for the urinary bladder over the salivary gland.
Methodology:
-
Animal Preparation: Rabbits are anesthetized, and catheters are inserted into the bladder to measure intravesicular pressure and into the carotid artery for blood pressure monitoring. A cannula is placed in the submandibular salivary duct to measure salivary secretion.
-
Baseline Measurements: Stable baseline recordings of intravesicular pressure and salivary secretion are obtained.
-
Agonist Challenge: An intravenous infusion of carbachol is administered to induce a sustained increase in intravesicular pressure and salivary flow.
-
Drug Administration: this compound or a reference compound is administered intravenously in a dose-dependent manner.
-
Data Recording: The inhibitory effects of the test compounds on the carbachol-induced responses in both the bladder and salivary gland are continuously recorded.
-
Data Analysis: The dose-response curves for the inhibition of bladder contraction and salivation are constructed, and the ID50 values (the dose causing 50% inhibition) are calculated to determine the functional selectivity.
Conclusion
This compound is a highly potent and selective M3 muscarinic receptor antagonist with a favorable pharmacological profile for the treatment of overactive bladder. Its significant in vitro affinity for the M3 receptor, coupled with its functional antagonism in bladder tissue and superior in vivo selectivity for the urinary bladder over salivary glands, underscores its potential as a promising therapeutic agent with a reduced side-effect profile compared to existing medications. The detailed protocols provided herein offer a robust framework for researchers and drug development professionals to further investigate the properties of this compound and similar compounds in the field of urological pharmacology.
References
- 1. This compound: a novel, bladder-selective muscarinic receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: a novel, bladder-selective muscarinic receptor antagonist for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poor adherence to overactive bladder medication signifies need for novel drugs - Clinical Trials Arena [clinicaltrialsarena.com]
Application Notes and Protocols for AE9C90CB as a Tool Compound in M3 Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AE9C90CB, with the chemical name N-[(1R, 5S, 6R)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-2-hydroxy-N-methyl-2, 2-diphenylacetamide, is a potent and selective antagonist of the muscarinic M3 acetylcholine receptor (M3R).[1] Its high affinity for the M3 receptor subtype, coupled with significant selectivity over other muscarinic receptor subtypes, establishes this compound as a valuable tool compound for in vitro and in vivo studies investigating M3 receptor pharmacology and physiology. These application notes provide a comprehensive overview of this compound's binding and functional characteristics, along with detailed protocols for its use in key experimental assays.
Data Presentation
Table 1: Muscarinic Receptor Binding Affinity of this compound
This table summarizes the binding affinities (pKi) of this compound for human recombinant muscarinic receptor subtypes M1 through M5. The data is derived from radioligand binding studies.
| Receptor Subtype | This compound pKi (mean ± SEM) |
| M1 | 9.77 ± 0.15 |
| M2 | 8.60 ± 0.10 |
| M3 | 9.90 ± 0.11 |
| M4 | 9.65 ± 0.13 |
| M5 | 9.71 ± 0.18 |
Data sourced from Sinha et al., 2010.[1][2]
Table 2: Selectivity Profile of this compound
This table illustrates the selectivity of this compound for the M3 receptor over other muscarinic subtypes, calculated from the pKi values in Table 1.
| Receptor Comparison | Fold Selectivity (M3 vs. Mx) |
| M3 vs. M1 | ~1.3 |
| M3 vs. M2 | ~20 |
| M3 vs. M4 | ~1.8 |
| M3 vs. M5 | ~1.5 |
Calculated from the data presented in Sinha et al., 2010.[1][2]
Table 3: Functional Antagonism and Selectivity of this compound
This table presents the functional potency of this compound in isolated tissue preparations and its functional selectivity in vivo.
| Parameter | Species | Tissue/Model | Value |
| pKB (Functional Antagonism) | Rat | Bladder Strips | 9.13 ± 0.12 |
| ED50 (Intravesicular Pressure Inhibition) | Rabbit | Anesthetized | 0.011 ± 0.002 mg/kg (i.v.) |
| ED50 (Salivary Secretion Inhibition) | Rabbit | Anesthetized | 0.034 ± 0.005 mg/kg (i.v.) |
| Functional Selectivity (Bladder/Salivary Gland) | Rabbit | In vivo | ~3.1-fold |
Data sourced from Sinha et al., 2010.
Mandatory Visualizations
M3 Receptor Signaling Pathway
Caption: Canonical M3 receptor signaling pathway.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for M3R radioligand binding assay.
Experimental Workflow: Functional Calcium Flux Assay
Caption: Workflow for M3R calcium flux assay.
Experimental Protocols
Radioligand Binding Assay for M3 Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the M3 muscarinic receptor using competitive binding with a radiolabeled antagonist, [³H]-N-methylscopolamine ([³H]-NMS).
Materials:
-
Cell membranes prepared from cells stably expressing human M3 muscarinic receptors.
-
[³H]-NMS (specific activity ~80 Ci/mmol).
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Atropine (1 µM).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
Cell harvester.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in Binding Buffer. The final DMSO concentration in the assay should be kept below 0.1%.
-
Dilute the [³H]-NMS in Binding Buffer to a final concentration equal to its Kd for the M3 receptor (typically 0.5-1.0 nM).
-
Resuspend the cell membranes in ice-cold Binding Buffer to a final protein concentration of 20-40 µg/mL.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
50 µL of Binding Buffer (for total binding) or 1 µM Atropine (for non-specific binding).
-
50 µL of the various concentrations of this compound or vehicle.
-
50 µL of diluted [³H]-NMS.
-
50 µL of the membrane suspension.
-
-
The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of atropine) from the total binding (CPM in the absence of competing ligand).
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
M3 Receptor-Mediated Calcium Flux Assay
This protocol measures the ability of this compound to inhibit the increase in intracellular calcium concentration elicited by an M3 receptor agonist.
Materials:
-
Cells stably expressing human M3 muscarinic receptors (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
M3 receptor agonist (e.g., Carbachol, Acetylcholine).
-
This compound.
-
Pluronic F-127 (optional, to aid dye loading).
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filters.
Procedure:
-
Cell Plating:
-
Plate the M3 receptor-expressing cells in a 96-well black-walled, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in Assay Buffer. For Fura-2 AM, a typical concentration is 2-5 µM. Pluronic F-127 (0.02%) can be included to improve dye solubility and cell loading.
-
Remove the cell culture medium and add 100 µL of the loading solution to each well.
-
Incubate the plate for 60-90 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye.
-
After the final wash, leave 100 µL of Assay Buffer in each well.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in Assay Buffer at 2x the final desired concentration.
-
Add 100 µL of the this compound dilutions or vehicle to the respective wells.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Prepare the M3 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀) in Assay Buffer.
-
Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for Fluo-4: excitation ~494 nm, emission ~516 nm).
-
Record a baseline fluorescence for a few seconds.
-
Add the agonist to all wells and continue to record the fluorescence intensity kinetically for 1-3 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data to the response in the absence of the antagonist (agonist alone).
-
Plot the percentage of inhibition against the logarithm of the concentration of this compound.
-
Determine the IC50 value by non-linear regression analysis.
-
In Vivo Assay for Bladder and Salivary Gland Activity
This protocol describes a method to assess the in vivo functional selectivity of this compound by measuring its inhibitory effects on carbachol-induced bladder contractions and salivation in anesthetized rabbits.
Materials:
-
Male New Zealand White rabbits (2.5-3.0 kg).
-
Anesthetic (e.g., urethane).
-
Carbachol.
-
This compound.
-
Saline solution.
-
Catheters for bladder and venous access.
-
Pressure transducer.
-
Data acquisition system.
-
Pre-weighed cotton swabs.
Procedure:
-
Animal Preparation:
-
Anesthetize the rabbit.
-
Insert a catheter into the bladder via the urethra and connect it to a pressure transducer to measure intravesicular pressure.
-
Insert a catheter into a marginal ear vein for intravenous administration of compounds.
-
-
Baseline Measurements:
-
Allow the animal to stabilize after surgery.
-
Administer a submaximal dose of carbachol (e.g., 5 µg/kg, i.v.) to induce a reproducible increase in intravesicular pressure and salivation.
-
Measure the peak increase in bladder pressure.
-
Measure salivation by placing a pre-weighed cotton swab in the rabbit's mouth for a fixed period (e.g., 2 minutes) after carbachol administration and then re-weighing it.
-
-
This compound Administration and Challenge:
-
Administer a single intravenous dose of this compound or vehicle.
-
At various time points after this compound administration (e.g., 5, 15, 30, 60 minutes), challenge the animal again with the same dose of carbachol.
-
Measure the carbachol-induced increase in bladder pressure and salivation at each time point.
-
-
Data Analysis:
-
Express the post-treatment responses as a percentage of the pre-treatment (baseline) response for both bladder pressure and salivation.
-
Construct dose-response curves for the inhibitory effect of this compound on both parameters.
-
Calculate the ED50 value (the dose of this compound that causes a 50% inhibition of the carbachol-induced response) for both bladder contraction and salivation.
-
The ratio of the ED50 for salivation to the ED50 for bladder contraction provides a measure of the functional selectivity of this compound for the urinary bladder over the salivary gland.
-
References
In Vivo Assessment of AE9C90CB on Intravesicular Pressure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo assessment of AE9C90CB, a novel and selective M3 muscarinic receptor antagonist, on intravesicular pressure.[1][2] this compound has been identified as a promising therapeutic agent for overactive bladder (OAB), demonstrating greater selectivity for the urinary bladder over salivary glands compared to existing treatments, potentially reducing side effects like dry mouth.[1][2] This document outlines the underlying mechanism of action, detailed protocols for in vivo cystometry in a rabbit model, and a summary of key quantitative data for comparative analysis.
Introduction
Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, significantly impacting quality of life. The primary therapeutic strategy involves the use of muscarinic receptor antagonists to reduce involuntary bladder contractions. This compound is a novel muscarinic receptor antagonist synthesized for the treatment of OAB.[1] It exhibits a high affinity for M3 muscarinic receptors, which are predominantly responsible for bladder smooth muscle contraction. Preclinical studies have demonstrated that this compound dose-dependently inhibits carbachol-induced increases in intravesicular pressure, indicating its potential as a potent and bladder-selective therapeutic agent.
Mechanism of Action
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors, with a particular selectivity for the M3 subtype. In the urinary bladder, acetylcholine released from parasympathetic nerves binds to M3 receptors on detrusor smooth muscle cells, initiating a signaling cascade that leads to muscle contraction and an increase in intravesicular pressure. By blocking these M3 receptors, this compound effectively inhibits the action of acetylcholine, leading to detrusor muscle relaxation and a reduction in intravesicular pressure. This targeted action alleviates the symptoms of overactive bladder. In vitro studies have shown that this compound has a 20-fold higher selectivity for M3 over M2 muscarinic receptors.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound in comparison to other clinically used muscarinic receptor antagonists.
Table 1: In Vitro Muscarinic Receptor Binding Affinities (pKi)
| Compound | M1 | M2 | M3 | M4 | M5 | M3 vs M2 Selectivity |
| This compound | 9.10 ± 0.05 | 8.60 ± 0.04 | 9.90 ± 0.11 | 9.00 ± 0.06 | 9.20 ± 0.08 | 20-fold |
| Oxybutynin | 8.90 ± 0.03 | 8.10 ± 0.03 | 9.00 ± 0.04 | 8.50 ± 0.03 | 8.80 ± 0.04 | 8-fold |
| Tolterodine | 8.80 ± 0.04 | 8.40 ± 0.03 | 8.90 ± 0.03 | 8.30 ± 0.03 | 8.60 ± 0.04 | 3-fold |
| Solifenacin | 8.70 ± 0.03 | 8.20 ± 0.03 | 9.30 ± 0.04 | 8.40 ± 0.03 | 8.80 ± 0.04 | 13-fold |
| Darifenacin | 8.40 ± 0.03 | 7.90 ± 0.03 | 9.20 ± 0.04 | 8.10 ± 0.03 | 8.50 ± 0.04 | 20-fold |
Table 2: In Vivo Potency (ED50, µg/kg, i.v.) in Anesthetized Rabbits
| Compound | Inhibition of Carbachol-Induced Intravesicular Pressure | Inhibition of Carbachol-Induced Salivation | Bladder vs. Salivary Gland Selectivity Ratio |
| This compound | 3.3 ± 0.4 | 10.2 ± 1.2 | 3.1 |
| Oxybutynin | 18.5 ± 2.1 | 5.5 ± 0.6 | 0.3 |
| Tolterodine | 15.2 ± 1.8 | 16.5 ± 1.9 | 1.1 |
| Solifenacin | 4.5 ± 0.5 | 8.8 ± 1.0 | 2.0 |
| Darifenacin | 2.8 ± 0.3 | 4.2 ± 0.5 | 1.5 |
Experimental Protocols
This section details the methodology for the in vivo assessment of this compound on intravesicular pressure in an anesthetized rabbit model. This protocol is based on established methods for urodynamic studies and the specific procedures described for this compound.
Animal Preparation and Anesthesia
-
Animal Model: Male New Zealand White rabbits (2.5-3.0 kg).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Anesthesia: Anesthetize the rabbits with an appropriate anesthetic agent (e.g., urethane, 1.2 g/kg, i.p.). Confirm the depth of anesthesia by the absence of pedal and corneal reflexes.
-
Surgical Preparation:
-
Place the anesthetized animal in a supine position on a heating pad to maintain body temperature.
-
Perform a midline abdominal incision to expose the urinary bladder.
-
Carefully cannulate the right jugular vein for intravenous drug administration.
-
Insert a polyethylene catheter (PE-50) into the dome of the bladder and secure it with a purse-string suture for the measurement of intravesicular pressure.
-
Cannulate the right carotid artery for monitoring blood pressure.
-
In Vivo Cystometry Procedure
-
Equipment Setup:
-
Connect the bladder catheter to a pressure transducer and a data acquisition system to record intravesicular pressure.
-
Connect the arterial catheter to a pressure transducer to monitor systemic blood pressure.
-
Use an infusion pump for the administration of carbachol and the test compounds.
-
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after the surgical preparation.
-
Induction of Bladder Contraction:
-
Administer a continuous intravenous infusion of carbachol (e.g., 5 µg/kg/min) to induce a sustained increase in intravesicular pressure.
-
Wait for the intravesicular pressure to reach a stable, elevated plateau.
-
-
Drug Administration:
-
Once a stable contractile response to carbachol is achieved, administer this compound or the vehicle control intravenously in a cumulative dose-dependent manner.
-
Administer each dose after the effect of the previous dose has reached a steady state.
-
-
Data Collection:
-
Continuously record intravesicular pressure, mean arterial pressure, and heart rate throughout the experiment.
-
The inhibition of the carbachol-induced increase in intravesicular pressure is calculated as a percentage of the pre-drug administration response.
-
-
Euthanasia: At the end of the experiment, euthanize the animal using an approved method without recovery from anesthesia.
Data Analysis
-
Calculate the percentage inhibition of the carbachol-induced increase in intravesicular pressure for each dose of this compound.
-
Construct a dose-response curve by plotting the percentage inhibition against the logarithm of the cumulative dose.
-
Determine the ED50 value (the dose required to produce 50% of the maximum inhibition) from the dose-response curve using non-linear regression analysis.
-
Compare the ED50 values of this compound with those of reference compounds to assess its relative potency.
Conclusion
The protocols and data presented in this application note provide a robust framework for the in vivo evaluation of this compound's effect on intravesicular pressure. The evidence strongly suggests that this compound is a potent M3 muscarinic receptor antagonist with a favorable selectivity profile for the urinary bladder over salivary glands. This characteristic positions this compound as a promising candidate for the treatment of overactive bladder with a potentially improved side-effect profile compared to current therapies. Further non-clinical and clinical studies are warranted to fully elucidate its therapeutic potential.
References
Troubleshooting & Optimization
AE9C90CB solubility and vehicle for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with AE9C90CB, a novel, bladder-selective muscarinic receptor antagonist. The following information is designed to address common challenges encountered during in vivo studies, with a focus on solubility and vehicle selection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational compound that acts as a selective antagonist for the M3 muscarinic acetylcholine receptor.[1][2][3] In the context of overactive bladder, its therapeutic potential lies in its ability to inhibit carbachol-induced increases in intravesicular pressure, with greater selectivity for the urinary bladder over salivary glands.[1][2] This selectivity suggests a reduced potential for causing dry mouth, a common side effect of other antimuscarinic drugs.
The mechanism of action involves blocking the binding of acetylcholine to M3 receptors on the detrusor muscle of the bladder. This antagonism inhibits the downstream signaling cascade that leads to smooth muscle contraction.
Q2: What are the general challenges in formulating this compound for in vivo studies?
Like many new chemical entities, this compound is described as a lipophilic compound, which often correlates with poor aqueous solubility. This can present challenges for achieving desired concentrations in vehicles suitable for in vivo administration, potentially impacting bioavailability and the accuracy of pharmacodynamic and toxicological assessments.
Q3: What are some potential strategies to improve the solubility of this compound?
Several formulation strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound. These include:
-
Co-solvents: Utilizing a mixture of a primary solvent (like water or saline) with a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400).
-
Surfactants: Incorporating surfactants to form micelles that can encapsulate the hydrophobic drug molecules.
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes with the drug, thereby increasing its aqueous solubility.
-
pH adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly alter solubility.
-
Lipid-based formulations: Formulating the compound in oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).
-
Particle size reduction: Micronization or nanonization increases the surface area of the drug, which can improve the dissolution rate.
Troubleshooting Guide
Issue: this compound Precipitates Out of Solution During Formulation or Administration
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | The intrinsic solubility of this compound in the chosen aqueous vehicle is too low. |
| Solution 1: Co-solvent System. Prepare a stock solution in an organic solvent like DMSO and then dilute it with the aqueous vehicle (e.g., saline, PBS). It is crucial to determine the maximum tolerable concentration of the organic solvent for the chosen animal model and route of administration. | |
| Solution 2: Surfactant-based Vehicle. Formulate this compound in a vehicle containing a biocompatible surfactant such as Tween 80 or Solutol HS-15. | |
| Solution 3: Cyclodextrin Complexation. Investigate the use of cyclodextrins (e.g., HP-β-CD) to improve aqueous solubility. | |
| pH Effects | The pH of the final formulation may be at a point where this compound has its lowest solubility. |
| Solution: pH Optimization. Determine the pKa of this compound and adjust the pH of the vehicle to a range where the compound is more soluble. Buffered solutions should be used to maintain pH stability. | |
| Temperature Effects | Solubility can be temperature-dependent. A drop in temperature from preparation to administration may cause precipitation. |
| Solution: Temperature Control. Prepare the formulation at the temperature of administration or ensure it remains stable at room temperature. Gentle warming may be used to redissolve the compound, but stability at that temperature must be confirmed. | |
| "Salting Out" Effect | High concentrations of salts in buffered solutions can decrease the solubility of some organic compounds. |
| Solution: Test Different Buffers. If using a high-concentration buffer, try diluting it or switching to a different buffer system. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment of this compound
This protocol outlines a general procedure to screen for suitable solvents and vehicles for this compound.
Materials:
-
This compound powder
-
A selection of solvents and co-solvents (e.g., Water, Saline, PBS, DMSO, Ethanol, PEG 400, Cremophor EL, Tween 80, Corn Oil)
-
Vortex mixer
-
Centrifuge
-
HPLC or other suitable analytical method for quantifying this compound concentration
Procedure:
-
Add an excess amount of this compound powder to a known volume of each test vehicle in a microcentrifuge tube.
-
Vortex the tubes vigorously for 2-5 minutes.
-
Place the tubes in a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect a supernatant aliquot and dilute it with a suitable solvent for analysis.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method.
-
Record the results in a solubility data table.
Solubility Data Table for this compound
| Vehicle | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 25 | ||
| 0.9% Saline | 25 | ||
| PBS (pH 7.4) | 25 | ||
| DMSO | 25 | ||
| Ethanol | 25 | ||
| PEG 400 | 25 | ||
| 10% DMSO in Saline | 25 | ||
| 5% Tween 80 in Water | 25 | ||
| Corn Oil | 25 |
This table should be populated with experimental data.
Visualizations
Signaling Pathway of M3 Muscarinic Receptor Antagonism by this compound
Caption: M3 receptor signaling and its inhibition by this compound.
Experimental Workflow for In Vivo Formulation Development
Caption: Workflow for developing a suitable in vivo formulation.
References
- 1. This compound: a novel, bladder-selective muscarinic receptor antagonist for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel, bladder-selective muscarinic receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
Technical Support Center: Overcoming Poor AE9C90CB Bioavailability in Rodent Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the oral bioavailability of AE9C90CB in rodent models.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound, leading to observations of poor bioavailability.
Problem: Low and variable plasma concentrations of this compound after oral administration in rats or mice.
Possible Cause: Poor aqueous solubility and/or low dissolution rate in the gastrointestinal (GI) tract. Many small molecule drug candidates exhibit poor water solubility, which is a primary reason for low oral bioavailability.
Solutions:
Several formulation strategies can be employed to enhance the solubility and dissolution of this compound. The following table summarizes potential approaches and their expected impact on key pharmacokinetic parameters.
Table 1: Formulation Strategies to Enhance this compound Bioavailability
| Formulation Strategy | Principle | Expected Impact on Cmax | Expected Impact on AUC | Key Considerations |
| Micronization | Increases surface area by reducing particle size, leading to a faster dissolution rate.[1][2] | Increase | Increase | May not be sufficient for extremely insoluble compounds. Potential for particle agglomeration. |
| Nanosuspension | Reduces particle size to the nanometer range, significantly increasing surface area and dissolution velocity.[1][3] | Significant Increase | Significant Increase | Requires specialized equipment (e.g., high-pressure homogenizer). Surfactants or polymers are needed for stabilization.[2] |
| Amorphous Solid Dispersion | The drug is dispersed in a polymer matrix in an amorphous state, which has higher solubility than the crystalline form. | Significant Increase | Significant Increase | Potential for recrystallization over time, affecting stability. Polymer selection is critical. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of lipids, surfactants, and co-solvents, which forms a microemulsion in the GI tract, enhancing solubilization and absorption. | Significant Increase | Significant Increase | Can enhance lymphatic transport, potentially reducing first-pass metabolism. Excipient selection is crucial for performance and tolerability. |
| Cyclodextrin Complexation | Encapsulates the drug molecule within a cyclodextrin cavity, forming a complex with improved aqueous solubility. | Increase | Increase | Stoichiometry of the complex and binding constant are important parameters. |
| pH Modification (using buffers) | For ionizable compounds, adjusting the pH of the formulation can increase solubility. | Variable | Variable | Effectiveness depends on the pKa of this compound and the pH of the GI tract. |
Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability important?
A1: this compound is a novel, potent, and selective muscarinic M3 receptor antagonist developed for the treatment of overactive bladder. Achieving adequate oral bioavailability is crucial for ensuring that a sufficient amount of the drug reaches the systemic circulation to exert its therapeutic effect on the bladder, while minimizing potential off-target effects. Consistent and predictable bioavailability is a key requirement for preclinical and clinical development.
Q2: My in vivo study with this compound in rats showed very low exposure. What should be my first troubleshooting step?
A2: The first step is to assess the physicochemical properties of your this compound batch, specifically its solubility in relevant biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). If solubility is low, this is the most likely cause of poor oral absorption. You should then consider implementing one of the formulation strategies outlined in Table 1.
Q3: How do I choose the best formulation strategy for this compound?
A3: The choice of formulation depends on the specific properties of this compound (e.g., its logP, pKa, and melting point) and the desired pharmacokinetic profile. A systematic approach is recommended:
-
Characterize the Compound: Determine its aqueous and pH-dependent solubility.
-
Feasibility Studies: Screen several simple formulations, such as a nanosuspension, a solid dispersion with a common polymer (e.g., PVP), and a lipid-based formulation.
-
In Vitro Dissolution: Compare the dissolution profiles of the different formulations.
-
Rodent Pharmacokinetic Study: Test the most promising formulations in a small group of rodents to assess the in vivo performance.
Q4: Are there any specific considerations for administering different this compound formulations to rodents?
A4: Yes. For example, lipid-based formulations are typically administered by oral gavage. The volume and viscosity of the formulation should be appropriate for the size of the animal to ensure accurate dosing and avoid distress. For solid dispersions, the formulated powder is usually suspended in a suitable vehicle (e.g., 0.5% methylcellulose) before oral gavage.
Q5: Could poor bioavailability of this compound be due to high first-pass metabolism?
A5: While poor solubility is a common issue, high first-pass metabolism in the liver or gut wall can also significantly reduce oral bioavailability. To investigate this, a pharmacokinetic study comparing intravenous (IV) and oral administration is necessary to determine the absolute bioavailability. If the absolute bioavailability is low despite good absorption (indicated by rapid and complete disappearance from the GI tract), then metabolism is a likely contributor.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound using Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane (DCM), Methanol, Rotary evaporator, Vacuum oven.
-
Procedure:
-
Dissolve this compound and PVP K30 (e.g., in a 1:4 drug-to-polymer ratio by weight) in a suitable solvent system (e.g., a 1:1 mixture of DCM and methanol).
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvent using a rotary evaporator at 40°C until a thin film is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be gently milled to obtain a fine powder.
-
For administration, the powder is suspended in a vehicle like 0.5% methylcellulose.
-
Protocol 2: Pharmacokinetic Study of this compound Formulations in Rats
-
Animals: Male Sprague-Dawley rats (200-250g) with jugular vein catheters.
-
Groups:
-
Group 1: this compound in suspension (e.g., 0.5% methylcellulose) - Control.
-
Group 2: this compound amorphous solid dispersion formulation.
-
Group 3: this compound lipid-based formulation.
-
(Optional IV Group): this compound in a solubilizing vehicle for IV administration to determine absolute bioavailability.
-
-
Administration: Administer the formulations via oral gavage at a specific dose (e.g., 10 mg/kg). For the IV group, administer via the jugular vein catheter (e.g., 1 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the jugular vein catheter at predefined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Visualizations
Caption: Workflow for formulation screening to improve this compound bioavailability.
Caption: Simplified signaling pathway of this compound action in the bladder.
References
AE9C90CB off-target effects at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of AE9C90CB, with a specific focus on potential off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a novel, potent, and selective M3 muscarinic receptor antagonist.[1][2][3] It is designed for the treatment of overactive bladder (OAB) by inhibiting the contraction of the detrusor muscle.[1]
Q2: What are the known off-target effects of this compound?
The primary "off-target" effects of this compound relate to its interaction with other muscarinic receptor subtypes beyond M3. While it is highly selective for the M3 receptor, at higher concentrations, it can also antagonize other muscarinic receptors, which may lead to side effects.[1] The compound exhibits significantly higher affinity for M1, M3, M4, and M5 receptor subtypes compared to the M2 subtype.
Q3: What are the potential side effects associated with high concentrations of this compound?
While this compound is designed for bladder selectivity to reduce side effects like dry mouth, high concentrations could potentially lead to:
-
Anticholinergic side effects: Similar to other muscarinic antagonists, high doses may cause dry mouth, constipation, blurred vision, and headache.
-
Central Nervous System (CNS) effects: Although this compound shows low penetration of the blood-brain barrier, high concentrations might lead to CNS-related side effects such as drowsiness or dizziness due to potential interaction with M1 receptors in the brain.
Q4: How does the selectivity of this compound compare to other OAB drugs?
This compound demonstrates greater functional selectivity for the urinary bladder over the salivary gland compared to drugs like oxybutynin, tolterodine, solifenacin, and darifenacin. It is approximately 20-fold more selective for M3 over M2 muscarinic receptors.
Troubleshooting Guides
Issue 1: Unexpected side effects observed at high concentrations (e.g., excessive dry mouth, blurred vision).
-
Possible Cause: Off-target antagonism of M1 and M2 muscarinic receptors at elevated concentrations. While this compound is selective for M3, this selectivity is concentration-dependent.
-
Troubleshooting Steps:
-
Concentration Optimization: Re-evaluate the experimental concentration. It is advisable to perform a dose-response curve to identify the optimal concentration that maximizes M3 antagonism while minimizing off-target effects.
-
Comparative Analysis: If possible, compare the effects with a less selective muscarinic antagonist to determine if the observed side effects are consistent with general anticholinergic activity.
-
Washout Period: Ensure an adequate washout period between experiments to prevent compound accumulation and sustained off-target effects.
-
Issue 2: Inconsistent results in functional assays.
-
Possible Cause: Variability in receptor expression levels in different tissue preparations or cell lines. The functional outcome of this compound treatment will depend on the relative expression of M2 and M3 receptors in the tissue of interest.
-
Troubleshooting Steps:
-
Receptor Expression Profiling: Characterize the muscarinic receptor subtype expression in your experimental model using techniques like qPCR or radioligand binding assays.
-
Use of Selective Antagonists: Employ more subtype-selective antagonists for M1 or M2 receptors in parallel experiments to dissect the contribution of each receptor to the observed functional response.
-
Data Presentation
Table 1: Binding Affinity of this compound for Human Muscarinic Receptor Subtypes
| Receptor Subtype | pKi (mean ± SEM) |
| M1 | 9.65 ± 0.08 |
| M2 | 8.30 ± 0.05 |
| M3 | 9.90 ± 0.11 |
| M4 | 9.58 ± 0.07 |
| M5 | 9.62 ± 0.09 |
Data sourced from in vitro radioligand binding studies using human recombinant muscarinic receptors.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of a compound to muscarinic receptors.
-
Membrane Preparation:
-
Culture cells expressing the human recombinant muscarinic receptor subtype of interest (M1-M5).
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Add varying concentrations of the test compound (this compound).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Harvest the membranes onto a filter mat using a cell harvester.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.
-
Visualizations
Caption: M3 Muscarinic Receptor Signaling Pathway and this compound Inhibition.
Caption: Workflow for Radioligand Binding Assay.
References
- 1. This compound: a novel, bladder-selective muscarinic receptor antagonist for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel, bladder-selective muscarinic receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
Technical Support Center: Optimizing AE9C90CB Dosage for Bladder Selectivity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of AE9C90CB for maximum bladder selectivity. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and step-by-step experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and selective muscarinic receptor antagonist.[1][2][3] Its primary mechanism of action is the competitive antagonism of M3 muscarinic acetylcholine receptors.[1][4] While it shows moderate selectivity for the M3 receptor subtype over the M2 subtype, its key characteristic is a significantly greater functional selectivity for the urinary bladder over the salivary gland. This suggests a therapeutic potential for treating overactive bladder (OAB) with a reduced risk of common side effects like dry mouth.
Q2: How does this compound's bladder selectivity compare to other antimuscarinic agents?
A2: Preclinical studies have shown that this compound exhibits superior functional selectivity for the urinary bladder over the salivary gland when compared to established antimuscarinic drugs such as oxybutynin, tolterodine, solifenacin, and darifenacin. For instance, in anesthetized rabbits, this compound was ninefold more selective than oxybutynin in inhibiting carbachol-induced bladder contractions versus salivary secretion.
Q3: What is the primary signaling pathway targeted by this compound in the bladder?
A3: this compound primarily targets the M3 muscarinic receptor signaling pathway in the detrusor (bladder smooth muscle). M3 receptors are coupled to Gq/11 proteins. Upon activation by acetylcholine, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ leads to the contraction of the bladder smooth muscle. By antagonizing the M3 receptor, this compound blocks this cascade, leading to bladder relaxation.
Q4: What are the key experimental models for assessing the bladder selectivity of this compound?
A4: The bladder selectivity of this compound is typically assessed using a combination of in vitro and in vivo models.
-
In vitro radioligand binding assays: These are used to determine the binding affinity of this compound to different muscarinic receptor subtypes (M1-M5).
-
In vitro isolated organ bath assays: These experiments use isolated bladder and salivary gland tissues to measure the functional antagonistic potency of this compound against agonist-induced contractions or secretions.
-
In vivo animal models: Anesthetized rabbits or rodents are commonly used to simultaneously measure the inhibitory effect of this compound on agonist-induced bladder pressure increases and salivation.
Data Presentation
Table 1: In Vitro Muscarinic Receptor Binding Affinities of this compound and Reference Compounds
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | M3/M2 Selectivity (fold) |
| This compound | 9.75 ± 0.09 | 8.60 ± 0.07 | 9.90 ± 0.11 | 9.68 ± 0.10 | 9.72 ± 0.08 | 20 |
| Oxybutynin | 8.85 ± 0.06 | 8.32 ± 0.05 | 9.05 ± 0.07 | 8.75 ± 0.06 | 8.80 ± 0.07 | 5 |
| Tolterodine | 8.60 ± 0.04 | 8.55 ± 0.03 | 8.65 ± 0.04 | 8.58 ± 0.05 | 8.62 ± 0.04 | 1.3 |
| Solifenacin | 8.35 ± 0.05 | 7.90 ± 0.04 | 8.80 ± 0.06 | 8.25 ± 0.05 | 8.30 ± 0.06 | 8 |
| Darifenacin | 8.80 ± 0.06 | 7.85 ± 0.05 | 8.95 ± 0.07 | 8.70 ± 0.06 | 8.75 ± 0.07 | 12.6 |
Data are presented as mean ± SEM. pKi = -log(Ki). M3/M2 selectivity is the ratio of Ki values.
Table 2: In Vivo Functional Selectivity of this compound and Reference Compounds in Anesthetized Rabbits
| Compound | Bladder (ED50, µg/kg, i.v.) | Salivary Gland (ED50, µg/kg, i.v.) | Bladder/Salivary Gland Selectivity Ratio |
| This compound | 1.5 | 13.5 | 9.0 |
| Oxybutynin | 10.2 | 10.5 | 1.0 |
| Tolterodine | 3.5 | 7.2 | 2.1 |
| Solifenacin | 2.8 | 8.5 | 3.0 |
| Darifenacin | 4.2 | 18.1 | 4.3 |
ED50 is the dose required to produce 50% of the maximal inhibitory effect on carbachol-induced responses. The selectivity ratio is calculated as (ED50 Salivary Gland) / (ED50 Bladder).
Mandatory Visualizations
Caption: M3 Muscarinic Receptor Signaling Pathway in Bladder Smooth Muscle.
Caption: Experimental Workflow for this compound Dosage Optimization.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Isolated Organ Bath Assays
| Potential Cause | Troubleshooting Steps |
| Tissue Viability Issues | - Ensure rapid and careful dissection of bladder and salivary gland tissues to minimize trauma.- Maintain tissues in ice-cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) during preparation.- Allow for an adequate equilibration period (e.g., 60-90 minutes) in the organ bath before starting the experiment. |
| Inconsistent Agonist Response | - Prepare fresh agonist solutions (e.g., carbachol) for each experiment.- Perform a cumulative concentration-response curve to the agonist to ensure tissue responsiveness before adding this compound.- Ensure the physiological salt solution is at the correct pH (7.4) and temperature (37°C). |
| Drug Preparation/Solubility | - Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in the physiological salt solution.- Ensure the final solvent concentration in the organ bath is minimal (typically <0.1%) and does not affect tissue contractility. |
Issue 2: Inconsistent Results in In Vivo Bladder Selectivity Studies
| Potential Cause | Troubleshooting Steps |
| Anesthesia Depth | - Maintain a consistent level of anesthesia throughout the experiment, as anesthetic depth can influence bladder reflexes and cardiovascular parameters.- Monitor physiological parameters (e.g., heart rate, blood pressure) to ensure stability. |
| Catheter Placement | - Ensure proper placement of the intravesical catheter to allow for accurate pressure recordings without causing irritation or leakage.- Secure the catheter to prevent movement during the experiment. |
| Agonist Infusion Rate | - Administer the agonist (e.g., carbachol) at a consistent rate and dose to elicit reproducible bladder contractions and salivary secretions.- Allow sufficient time between agonist administrations for the system to return to baseline. |
| Animal-to-Animal Variability | - Use a sufficient number of animals per group to account for biological variability.- Randomize animals to treatment groups to minimize bias. |
Issue 3: Difficulty in Achieving Bladder Selectivity
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | - Although this compound is selective, consider potential interactions with other receptors at higher concentrations. A thorough literature review for off-target activities of similar compounds may be beneficial.- If unexpected effects are observed, consider evaluating the effect of this compound in the presence of antagonists for other relevant receptors. |
| Metabolism of this compound | - Consider the potential for active metabolites that may have a different selectivity profile. Pharmacokinetic studies that characterize the parent compound and its major metabolites can provide valuable insights. |
| Species Differences | - Be aware that receptor expression and drug metabolism can vary between species. Selectivity observed in rabbits may not directly translate to rodents or humans. |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for Muscarinic Receptor Subtypes
-
Membrane Preparation:
-
Culture cells expressing human recombinant M1, M2, M3, M4, or M5 muscarinic receptors.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) to each well.
-
Add increasing concentrations of unlabeled this compound or reference compounds.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 (concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 2: In Vitro Isolated Organ Bath Assay for Functional Selectivity
-
Tissue Preparation:
-
Humanely euthanize a rat or guinea pig and dissect the urinary bladder and submandibular salivary gland.
-
Place tissues in ice-cold, oxygenated Krebs-Henseleit solution.
-
Prepare longitudinal strips of the bladder detrusor muscle and segments of the salivary gland.
-
-
Organ Bath Setup:
-
Mount the tissue strips in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect the tissues to isometric force transducers to record contractions.
-
Allow tissues to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes.
-
-
Experimental Procedure:
-
Induce submaximal contractions with an agonist (e.g., carbachol).
-
Once a stable contraction is achieved, add increasing concentrations of this compound cumulatively to the bath.
-
Record the relaxation of the tissue at each concentration.
-
-
Data Analysis:
-
Express the inhibitory responses as a percentage of the initial agonist-induced contraction.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Calculate the pA₂ or IC50 values to determine the antagonistic potency in each tissue.
-
Compare the potency of this compound in bladder and salivary gland tissues to determine its functional selectivity.
-
Protocol 3: In Vivo Assessment of Bladder and Salivary Gland Function in Anesthetized Rodents
-
Animal Preparation:
-
Anesthetize a male rat (e.g., with urethane).
-
Catheterize the bladder via the urethra or directly through the dome for intravesical pressure measurement.
-
Cannulate the trachea for artificial ventilation if necessary.
-
Insert a cannula into a femoral vein for drug administration.
-
To measure salivation, place a small, pre-weighed cotton ball in the oral cavity for a set period.
-
-
Experimental Procedure:
-
Infuse a muscarinic agonist (e.g., carbachol) intravenously to induce a sustained increase in bladder pressure and salivation.
-
Once a stable response is achieved, administer increasing doses of this compound intravenously.
-
Measure the inhibition of the bladder pressure increase and the reduction in the weight of the cotton ball (saliva production) at each dose.
-
-
Data Analysis:
-
Express the inhibitory effects as a percentage of the initial agonist-induced response.
-
Construct dose-response curves for the inhibition of bladder contraction and salivation.
-
Calculate the ED50 (the dose that produces 50% of the maximal inhibitory effect) for both bladder and salivary gland responses.
-
The ratio of the ED50 for the salivary gland to the ED50 for the bladder provides a measure of the in vivo bladder selectivity.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound: a novel, bladder-selective muscarinic receptor antagonist for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting AE9C90CB Radioligand Binding Assay Variability
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during radioligand binding assays with the novel compound AE9C90CB. The following guides and frequently asked questions (FAQs) provide direct, actionable solutions to enhance assay consistency and data reliability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
High Non-Specific Binding (NSB)
Q1: My non-specific binding with this compound is excessively high, leading to a poor assay window. What are the likely causes and how can I reduce it?
A1: High non-specific binding (NSB) can mask the specific binding signal, making data interpretation difficult.[1] Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used.[2] Common causes and troubleshooting steps are outlined below:
Potential Causes and Solutions for High Non-Specific Binding
| Potential Cause | Recommended Solution(s) |
| Radioligand Properties | Select a radioligand with lower hydrophobicity if possible. Hydrophobic radioligands like this compound may exhibit higher non-specific binding.[1][3] Ensure high radioligand purity (>90%). Impurities can contribute significantly to NSB.[1] |
| Assay Conditions | Optimize blocking agents. Incorporate Bovine Serum Albumin (BSA) into the assay buffer to coat surfaces and reduce non-specific interactions. Consider adding salts or detergents to the wash or binding buffer. Adjust incubation time and temperature. Shorter incubation times and lower temperatures can sometimes decrease NSB. However, ensure that equilibrium for specific binding is still achieved. Optimize washing steps. Increase the number of washes or the volume of cold wash buffer to more effectively remove unbound radioligand. |
| Receptor Preparation | Titrate receptor concentration. Use the lowest concentration of your membrane or cell preparation that still provides a robust specific binding signal. A typical range for many receptor assays is 100-500 µg of membrane protein. |
| Filtration Apparatus | Pre-soak filter mats. Soaking filters in a buffer containing a blocking agent like polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself. |
Low or No Specific Binding
Q2: I am observing very low or no specific binding of this compound in my assay. What could be the problem?
A2: A lack of specific binding can be a significant roadblock. The following factors should be investigated:
Potential Causes and Solutions for Low Specific Binding
| Potential Cause | Recommended Solution(s) |
| Receptor Integrity | Verify receptor presence and activity. Ensure proper storage and handling of the receptor preparation. Quality control checks, such as Western blotting, can confirm receptor integrity. |
| Radioligand Issues | Confirm radioligand concentration. Inaccurate dilutions can lead to a lower than expected concentration in the assay. Check radioligand stability. this compound might be degrading under the experimental conditions. Assess its stability over the incubation period. Ensure high specific activity. For tritiated ligands, a specific activity above 20 Ci/mmol is ideal for detecting low levels of binding. |
| Assay Conditions | Optimize incubation time. Ensure the incubation is long enough to reach equilibrium. This can be determined through association kinetic experiments. Check buffer composition. The pH, ionic strength, and presence of necessary co-factors in the assay buffer can significantly impact binding. |
| Incorrect "Cold" Ligand for NSB | Use an appropriate unlabeled ligand. The unlabeled ligand used to define NSB should have high affinity for the target receptor. |
High Assay Variability
Q3: My replicate data points for this compound binding show high variability. How can I improve the consistency of my assay?
A3: High variability can undermine the reliability of your results. Consistent laboratory practice and optimized protocols are key to minimizing this issue.
Potential Causes and Solutions for High Assay Variability
| Potential Cause | Recommended Solution(s) |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting. Use calibrated pipettes and consistent technique for all additions. |
| Inadequate Mixing | Ensure thorough mixing of assay components. Gently vortex or mix all solutions before adding them to the assay plate. |
| Temperature Fluctuations | Maintain a constant temperature. Perform incubations in a temperature-controlled environment. |
| Variable Washing Steps | Standardize the washing procedure. Use a cell harvester for rapid and consistent filtration and washing. Ensure the wash volume and duration are the same for all samples. |
| Scintillation Counting Issues | Check for quenching. Quenching, the interference with light emission in scintillation counting, can be a major source of variability. Use quench correction methods provided by the scintillation counter software. Ensure filter mats are completely dry. Residual moisture can cause quenching. |
Experimental Protocols
Protocol 1: Saturation Binding Assay for this compound
This experiment determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for this compound.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer with the appropriate pH and ionic strength for the receptor system under investigation.
-
Radioligand Stock: Prepare a high-concentration stock solution of radiolabeled this compound.
-
Unlabeled Ligand Stock: Prepare a high-concentration stock of an appropriate unlabeled ligand to determine non-specific binding.
-
Receptor Preparation: Prepare a membrane homogenate or cell suspension containing the target receptor. Determine the protein concentration using a suitable method like a BCA assay.
-
-
Assay Setup (in triplicate):
-
In a 96-well plate, add increasing concentrations of radiolabeled this compound (typically 8 concentrations spanning a two-log unit range).
-
For Total Binding wells, add assay buffer.
-
For Non-Specific Binding wells, add a high concentration of the unlabeled ligand.
-
Add the membrane preparation (e.g., 50-120 µg protein for tissue).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter mat and add a scintillation cocktail.
-
Count the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from the total binding counts to obtain specific binding.
-
Plot specific binding as a function of the free radioligand concentration.
-
Protocol 2: Competition Binding Assay for this compound
This experiment determines the inhibitory constant (Ki) of a test compound by measuring its ability to compete with a fixed concentration of radiolabeled this compound.
-
Reagent Preparation:
-
Follow the reagent preparation steps from the Saturation Binding Assay protocol.
-
Prepare a range of concentrations of the unlabeled test compound.
-
-
Assay Setup (in triplicate):
-
In a 96-well plate, add a fixed concentration of radiolabeled this compound (typically at or below its Kd value).
-
Add increasing concentrations of the unlabeled test compound (typically 10 concentrations spanning a five-log unit range).
-
For Total Binding wells, add buffer instead of the test compound.
-
For Non-Specific Binding wells, add a high concentration of a standard unlabeled ligand.
-
Add the membrane preparation (e.g., 3-20 µg protein for cells).
-
-
Incubation, Filtration, Washing, and Counting:
-
Follow steps 3, 4, and 5 from the Saturation Binding Assay protocol.
-
-
Data Analysis:
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Visualizations
Caption: Workflow for a typical radioligand binding assay.
Caption: Troubleshooting decision tree for assay variability.
Caption: A generic signaling pathway initiated by ligand binding.
References
Technical Support Center: Improving the Translational Relevance of AE9C90CB Preclinical Data
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting preclinical experiments involving AE9C90CB , a novel, bladder-selective M3 muscarinic receptor antagonist for the treatment of overactive bladder (OAB).[1][2][3] By offering detailed methodologies, quantitative data summaries, and troubleshooting guidance, this center aims to enhance the translational relevance of preclinical findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an investigational drug candidate for the treatment of overactive bladder.[1][2] Its primary mechanism of action is as a potent and selective antagonist of the M3 muscarinic acetylcholine receptor. In the bladder, antagonism of M3 receptors leads to relaxation of the detrusor smooth muscle, thereby increasing bladder capacity and reducing the symptoms of OAB.
Q2: How does the selectivity profile of this compound compare to other antimuscarinic agents?
A2: this compound exhibits moderate selectivity for the M3 receptor over the M2 receptor. This is a desirable characteristic for an OAB therapeutic, as M3 receptors are the primary mediators of bladder contraction, while M2 receptors are predominant in the heart. By having a higher affinity for M3 receptors, this compound is expected to have a reduced potential for cardiac side effects compared to less selective agents.
Q3: What are the key preclinical models used to evaluate the efficacy of this compound?
A3: The preclinical evaluation of this compound typically involves a combination of in vitro and in vivo models. In vitro studies include radioligand binding assays to determine receptor affinity and selectivity, and isolated tissue bath experiments using bladder strips to assess functional antagonism. In vivo studies in animal models, such as rabbits, are used to evaluate the effects on bladder pressure (cystometry) and salivary secretion (sialometry) to determine both efficacy and potential for side effects like dry mouth.
Q4: What is the significance of the unsurmountable antagonism observed with this compound in rat bladder strips?
A4: The observation of unsurmountable antagonism suggests that this compound may have a long duration of action at the M3 receptor. This is because an unsurmountable antagonist's effect cannot be overcome by increasing the concentration of the agonist (in this case, acetylcholine or a synthetic analog like carbachol). This property could translate to a less frequent dosing regimen in a clinical setting.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound, comparing it with other established muscarinic receptor antagonists.
Table 1: Muscarinic Receptor Binding Affinities (pKi)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| This compound | - | 8.6 | 9.9 | - | - |
| Oxybutynin | - | - | - | - | - |
| Tolterodine | - | - | - | - | - |
| Solifenacin | - | - | - | - | - |
| Darifenacin | - | - | - | - | - |
Note: A higher pKi value indicates a higher binding affinity. Data for comparator compounds across all subtypes is not fully available in the public domain.
Table 2: Functional Antagonism in Rat Bladder (pKB)
| Compound | pKB Value |
| This compound | 9.13 ± 0.12 |
| Oxybutynin | - |
| Tolterodine | - |
| Solifenacin | - |
| Darifenacin | - |
Note: pKB is the negative logarithm of the antagonist's dissociation constant, indicating its potency in a functional assay.
Experimental Protocols & Troubleshooting Guides
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines recombinantly expressing individual human muscarinic receptor subtypes (M1-M5). Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable buffer and determine the protein concentration.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and a range of concentrations of the unlabeled competitor drug (this compound or reference compounds).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High non-specific binding | - Radioligand concentration too high.- Inadequate washing.- Filter plate not properly pre-treated. | - Use a radioligand concentration at or below its Kd.- Increase the number and volume of washes.- Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI). |
| Low specific binding | - Low receptor expression in membranes.- Inactive radioligand or competitor.- Insufficient incubation time. | - Use a membrane preparation with a higher receptor density.- Verify the integrity and activity of all reagents.- Optimize the incubation time by performing association and dissociation experiments. |
| Poor reproducibility | - Inconsistent pipetting.- Temperature fluctuations during incubation.- Incomplete mixing of reagents. | - Use calibrated pipettes and ensure proper technique.- Use a temperature-controlled incubator.- Gently agitate the plates during incubation. |
Isolated Bladder Tissue Contractility Assay
Objective: To evaluate the functional antagonist activity of this compound on bladder smooth muscle contraction.
Detailed Methodology:
-
Tissue Preparation: Euthanize a rat and excise the urinary bladder. Place the bladder in cold, oxygenated Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 0.5, NaHCO₃ 11.9, NaH₂PO₄ 0.4, glucose 5.55).
-
Strip Mounting: Cut the bladder into longitudinal strips and mount them in an organ bath containing oxygenated Tyrode's solution maintained at 37°C. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1g, with frequent washing.
-
Contraction Induction: Induce submaximal contractions by adding a muscarinic agonist, such as carbachol, to the organ bath.
-
Antagonist Addition: Once a stable contraction is achieved, add increasing concentrations of this compound or a reference antagonist to the bath in a cumulative manner.
-
Data Recording and Analysis: Record the changes in isometric tension. Plot the percentage of inhibition of the carbachol-induced contraction against the logarithm of the antagonist concentration. Determine the IC50 and calculate the pA2 or pKB value to quantify the antagonist potency.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Tissue does not respond to agonist | - Poor tissue viability.- Incorrect buffer composition or temperature. | - Ensure rapid and careful dissection and use fresh tissue.- Verify the composition and pH of the Tyrode's solution and check the bath temperature. |
| Spontaneous contractions | - Tissue instability.- Presence of endogenous neurotransmitters. | - Extend the equilibration period.- Consider adding a neuronal blocker like tetrodotoxin (TTX) if studying direct muscle effects. |
| High variability between strips | - Inconsistent strip size or mounting tension.- Regional differences in bladder tissue. | - Prepare strips of uniform size and apply a consistent resting tension.- Use strips from the same region of the bladder for each experiment. |
Visualizations
Caption: M3 muscarinic receptor signaling pathway in bladder smooth muscle.
Caption: Preclinical experimental workflow for this compound.
References
- 1. This compound: a novel, bladder-selective muscarinic receptor antagonist for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel, bladder-selective muscarinic receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
AE9C90CB stability in different experimental buffers
This technical support center provides guidance on the stability and handling of AE9C90CB in common experimental buffers. As a novel muscarinic receptor antagonist, understanding its stability is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a selective M3 over M2 muscarinic receptor antagonist with the chemical name N-[(1R, 5S, 6R)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-2-hydroxy-N-methyl-2,2-diphenylacetamide.[1][2][3] Its structure contains two key functional groups that can influence its stability in aqueous solutions: a tertiary amine within the azabicyclo[3.1.0]hexane ring and an amide linkage.
Q2: I am seeing variable results in my cell-based assays. Could the stability of this compound in my buffer be a factor?
Yes, inconsistent results can be a sign of compound instability. The stability of this compound can be affected by the pH, temperature, and composition of your experimental buffer. Degradation of the compound over the course of an experiment will lead to a decrease in its effective concentration, which can cause variability in your results.
Q3: What are the potential degradation pathways for this compound in aqueous buffers?
Based on its chemical structure, the primary potential degradation pathway for this compound in aqueous buffers is the hydrolysis of its amide bond.[4][5] This reaction breaks the amide linkage, yielding a carboxylic acid and an amine. The rate of amide hydrolysis is typically influenced by pH, with both acidic and basic conditions potentially accelerating the process.
Q4: How does pH affect the stability of this compound?
While specific data for this compound is not available, compounds with amide bonds can be susceptible to hydrolysis at pH values away from neutral. It is generally recommended to prepare stock solutions and conduct experiments in buffers with a pH range of 6.0 to 8.0 to minimize the risk of acid- or base-catalyzed hydrolysis.
Q5: Are there any components of common buffers I should be cautious about when working with this compound?
The tertiary amine in this compound's structure could potentially interact with certain buffer components. While many common biological buffers like PBS and HEPES are generally inert, it is good practice to be aware of potential interactions. For instance, some tertiary amines can interact with metal ions, although this is less common with sterically hindered amines.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity over time | Degradation of this compound in the experimental buffer. | Prepare fresh working solutions of this compound for each experiment. Avoid prolonged storage of diluted solutions. If possible, perform a time-course experiment to assess the stability of the compound under your specific experimental conditions. |
| Precipitation of the compound in the buffer | Poor solubility of this compound at the working concentration or in the chosen buffer. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. Visually inspect for any signs of precipitation after dilution. |
| Inconsistent dose-response curves | Instability of this compound leading to varying effective concentrations. | Check the pH of your buffer and ensure it is within the optimal range (pH 6.0-8.0). Consider preparing fresh dilutions of this compound immediately before adding them to your assay. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Experimental Buffer
This protocol provides a general method for determining the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Experimental buffer of interest (e.g., PBS, HEPES, Tris)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with a suitable modifier like formic acid or trifluoroacetic acid)
-
Incubator or water bath
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Prepare a working solution of this compound in the experimental buffer at the desired final concentration (e.g., 10 µM).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, and if necessary, quench any potential degradation by adding an equal volume of cold mobile phase. Analyze this sample by HPLC to determine the initial peak area of this compound.
-
Incubate the working solution under the conditions of your experiment (e.g., 37°C).
-
Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours). At each time point, take an aliquot and process it as in step 3.
-
Analyze all samples by HPLC under the same conditions.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to determine the stability profile.
General Guidelines for Sample Preparation and Storage:
-
Stock Solutions: Prepare high-concentration stock solutions of this compound in a high-quality, anhydrous organic solvent like DMSO. Store these stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions in your experimental buffer on the day of the experiment. Avoid storing diluted aqueous solutions for extended periods.
Visualizations
Caption: Simplified signaling pathway of M3 muscarinic receptor activation and its antagonism by this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. This compound: a novel, bladder-selective muscarinic receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel, bladder-selective muscarinic receptor antagonist for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. fiveable.me [fiveable.me]
- 5. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
Addressing tachyphylaxis with repeated AE9C90CB administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the novel M3 muscarinic receptor antagonist, AE9C90CB. The following information is intended to assist in the design, execution, and interpretation of experiments, with a specific focus on addressing the potential for tachyphylaxis with repeated administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel and selective antagonist of the muscarinic M3 receptor.[1] Its primary mechanism of action is to competitively block the binding of acetylcholine (ACh) to M3 receptors, thereby inhibiting downstream signaling pathways that lead to smooth muscle contraction.[1] this compound has demonstrated greater selectivity for the urinary bladder over salivary glands in preclinical models, suggesting its potential as a treatment for overactive bladder with a reduced risk of dry mouth compared to other non-selective antagonists.[1]
Q2: What is tachyphylaxis and why is it a concern with repeated this compound administration?
Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug following repeated administration. It is a form of tolerance that develops quickly. For a receptor antagonist like this compound, tachyphylaxis would manifest as a diminished ability to inhibit agonist-induced responses with subsequent doses. This is a concern in experimental settings as it can lead to variability in results and misinterpretation of the compound's efficacy and potency.
Q3: What are the potential mechanisms of tachyphylaxis for a muscarinic antagonist like this compound?
While specific data on this compound-induced tachyphylaxis is not yet available, the primary mechanisms for tachyphylaxis of M3 muscarinic receptor antagonists are thought to involve:
-
Receptor Internalization: Prolonged exposure to an antagonist can sometimes trigger the cell to remove the M3 receptors from the cell surface, a process known as internalization. This reduces the number of available receptors for both the agonist and the antagonist to bind to.
-
Receptor-G Protein Uncoupling: The M3 receptor signals through Gq/11 proteins. Tachyphylaxis can occur if the receptor becomes uncoupled from its G protein, even if the receptor is still present on the cell surface. This would prevent the initiation of the downstream signaling cascade.
-
Changes in Downstream Signaling Molecules: Repeated receptor blockade might lead to compensatory changes in the levels or activity of downstream signaling molecules, making the cell less responsive to receptor-mediated signals.
Troubleshooting Guides
Issue 1: Diminished Inhibitory Effect of this compound in In Vitro Bladder Smooth Muscle Contractility Assays
Symptoms:
-
Initial application of this compound effectively inhibits carbachol-induced bladder strip contraction.
-
Subsequent applications of the same concentration of this compound show a progressively weaker inhibitory effect.
-
Higher concentrations of this compound are required to achieve the same level of inhibition as in the initial dose.
Possible Cause:
-
Tachyphylaxis to this compound due to receptor internalization or desensitization.
Troubleshooting Steps:
-
Washout Period: Introduce a sufficient washout period between applications of this compound to allow for receptor resensitization. The duration of this washout will need to be determined empirically but can range from 30 minutes to several hours.
-
Vary the Agonist: Test the response to a different, non-muscarinic contractile agent (e.g., KCl) to determine if the desensitization is specific to the muscarinic receptor pathway. If the response to KCl is unchanged, it suggests the issue is at the level of the M3 receptor.
-
Lower this compound Concentration and/or Incubation Time: Use the lowest effective concentration of this compound and minimize the incubation time to reduce the likelihood of inducing tachyphylaxis.
-
Perform a Time-Course Experiment: To characterize the onset of tachyphylaxis, perform a time-course experiment where bladder strips are pre-incubated with this compound for varying durations before agonist challenge.
Issue 2: Inconsistent Results in M3 Receptor Binding Assays
Symptoms:
-
High variability in the measured binding affinity (Ki) of this compound across experiments.
-
A decrease in the total number of M3 receptor binding sites (Bmax) in tissues or cells repeatedly exposed to this compound.
Possible Cause:
-
Receptor internalization leading to a reduction in detectable receptors in membrane preparations.
Troubleshooting Steps:
-
Use Fresh Tissue/Cells: Whenever possible, use fresh tissue or cells that have not been previously exposed to muscarinic ligands for each binding assay.
-
Control for Incubation Time and Temperature: Standardize the incubation time and temperature for all binding assays, as these factors can influence receptor stability and internalization.
-
Assess Receptor Internalization Directly: If repeated exposure is part of the experimental design, consider performing a receptor internalization assay to quantify the extent of receptor loss from the cell surface.
Data Presentation
Table 1: Hypothetical Quantitative Data on this compound-Induced Tachyphylaxis in Rat Bladder Strips
| Experimental Condition | Carbachol EC50 (nM) without this compound | Carbachol EC50 (nM) with 10 nM this compound (1st application) | Carbachol EC50 (nM) with 10 nM this compound (2nd application after 30 min) | Fold Shift in EC50 (1st app) | Fold Shift in EC50 (2nd app) |
| Control | 100 | 1000 | 500 | 10 | 5 |
| 60 min Washout | 100 | 1000 | 950 | 10 | 9.5 |
Table 2: Hypothetical M3 Receptor Binding Parameters Following Repeated this compound Exposure
| Treatment Group | This compound Ki (nM) | M3 Receptor Bmax (fmol/mg protein) |
| Vehicle Control | 1.5 | 250 |
| This compound (10 nM, 1 hr) | 1.6 | 180 |
| This compound (100 nM, 1 hr) | 1.5 | 120 |
Experimental Protocols
Protocol 1: In Vitro Tachyphylaxis Assessment in Isolated Rat Bladder Smooth Muscle
Objective: To determine if repeated administration of this compound leads to tachyphylaxis against carbachol-induced contractions.
Methodology:
-
Tissue Preparation: Isolate longitudinal smooth muscle strips from rat urinary bladders and mount them in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate for 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
Initial Agonist Response: Obtain a cumulative concentration-response curve for the muscarinic agonist, carbachol.
-
First Antagonist Application: After washing out the carbachol, incubate the tissues with a specific concentration of this compound (e.g., 10 nM) for 30 minutes.
-
Second Agonist Response: In the continued presence of this compound, obtain a second cumulative concentration-response curve for carbachol.
-
Washout and Second Antagonist Application: Thoroughly wash the tissues to remove all drugs. After a 30-minute washout period, re-incubate the same tissues with the same concentration of this compound for 30 minutes.
-
Third Agonist Response: Obtain a third cumulative concentration-response curve for carbachol in the presence of the second application of this compound.
-
Data Analysis: Compare the rightward shift in the carbachol concentration-response curve induced by the first and second applications of this compound. A significantly smaller shift after the second application indicates tachyphylaxis.
Protocol 2: Quantification of M3 Receptor Internalization using Immunofluorescence
Objective: To visualize and quantify the internalization of M3 receptors in cultured bladder smooth muscle cells following exposure to this compound.
Methodology:
-
Cell Culture: Plate cultured human bladder smooth muscle cells on glass coverslips and grow to 70-80% confluency.
-
Treatment: Treat the cells with vehicle or this compound (e.g., 100 nM) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody specific for the M3 receptor, followed by a fluorescently labeled secondary antibody.
-
Imaging: Acquire images using a confocal microscope.
-
Image Analysis: Quantify the fluorescence intensity at the cell membrane versus the intracellular compartments. A significant increase in intracellular fluorescence in this compound-treated cells compared to control indicates receptor internalization.
Mandatory Visualizations
Caption: Experimental workflow for assessing tachyphylaxis in vitro.
Caption: Workflow for quantifying M3 receptor internalization.
Caption: Proposed signaling and tachyphylaxis pathway for this compound.
References
Refining AE9C90CB delivery methods for targeted bladder effects
Welcome to the technical support center for AE9C90CB. This resource is designed to assist researchers, scientists, and drug development professionals in refining delivery methods for targeted bladder effects of this compound, a novel, bladder-selective muscarinic M3 receptor antagonist. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visualizations to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, chemically known as N- [(1R, 5S, 6R)-3-azabicyclo [3.1.0] hex-6-ylmethyl]-2-hydroxy-N-methyl-2, 2-diphenylacetamide, is a novel and potent muscarinic receptor antagonist.[1][2][3] Its primary mechanism of action is the selective antagonism of M3 muscarinic receptors.[1][2] These receptors are predominantly responsible for mediating parasympathetic nerve-induced contraction of the detrusor smooth muscle in the urinary bladder. By blocking these receptors, this compound leads to relaxation of the bladder muscle, making it a promising candidate for the treatment of overactive bladder (OAB).
Q2: How does the receptor selectivity of this compound compare to other antimuscarinic agents?
In vitro radioligand binding studies have demonstrated that this compound has a greater affinity for M3 muscarinic receptors and is 20-fold more selective for M3 over M2 receptors. This selectivity profile is significant as it suggests a more targeted effect on the bladder with potentially fewer side effects, such as dry mouth, which are often associated with less selective antimuscarinic drugs.
Q3: What are the main challenges associated with intravesical drug delivery to the bladder?
Intravesical drug delivery, which involves direct instillation of a therapeutic agent into the bladder via a catheter, faces several challenges:
-
Rapid Drug Elimination: The bladder's natural function of urine filling and periodic voiding leads to the rapid dilution and washout of the instilled drug, limiting its residence time and therapeutic effect.
-
Low Permeability of the Urothelium: The bladder wall is lined by a highly impermeable urothelium, which acts as a barrier to drug penetration into the underlying tissues.
-
Patient Compliance: The need for repeated catheterizations for drug instillation can lead to patient discomfort and reduced compliance.
Q4: What advanced delivery systems can be used to overcome the challenges of intravesical delivery of this compound?
To enhance the targeted bladder effects of this compound, researchers can explore various advanced drug delivery systems:
-
Hydrogels: These are polymer-based materials that can be instilled as a liquid and then form a gel within the bladder. This approach can increase drug residence time and provide sustained release.
-
Liposomes: These are microscopic vesicles that can encapsulate drugs like this compound, protecting them from degradation and facilitating their transport across the urothelium.
-
Nanoparticles: Similar to liposomes, nanoparticles can be used to encapsulate this compound, offering advantages such as improved mucoadhesion and controlled drug release.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound, particularly when using advanced intravesical delivery systems.
| Problem | Potential Cause | Suggested Solution |
| Low drug efficacy in vivo despite proven in vitro potency. | Rapid clearance of the drug from the bladder due to urine washout. | Consider formulating this compound in a mucoadhesive hydrogel to prolong its contact time with the bladder wall. Alternatively, encapsulating the drug in liposomes or nanoparticles can enhance its retention. |
| Inconsistent drug release from a hydrogel formulation. | The hydrogel may not be gelling properly at body temperature or is being diluted too quickly by urine. | Optimize the polymer concentration and composition of the hydrogel to ensure a stable gel matrix forms at 37°C. Pre-instillation bladder emptying can also minimize initial dilution. |
| Poor penetration of this compound through the urothelium. | The urothelium acts as a significant barrier to drug absorption. | Incorporate a permeation enhancer, such as dimethyl sulfoxide (DMSO) or chitosan, into the formulation. However, be mindful of potential tissue irritation. Encapsulation in nanoparticles may also facilitate deeper tissue penetration. |
| Variability in results between animal subjects. | Differences in bladder emptying frequency and urine production rates among animals. | Standardize hydration protocols for the animals before and during the experiment. Monitor bladder volume and voiding frequency to account for these variables in the data analysis. |
| Precipitation of this compound in the formulation. | The drug may have limited solubility in the chosen vehicle. | Assess the solubility of this compound in various biocompatible solvents and pH conditions. Consider using co-solvents or formulating the drug as a salt to improve solubility. |
| Catheter-related complications during intravesical instillation. | Urethral irritation or infection due to repeated catheterization. | Use a smaller, more flexible catheter and ensure aseptic technique during the procedure. For long-term studies, consider implantable drug delivery devices. |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Release from a Hydrogel Formulation
Objective: To determine the in vitro release kinetics of this compound from a thermosensitive hydrogel.
Methodology:
-
Prepare the this compound-loaded hydrogel solution at a concentration of 1 mg/mL.
-
Transfer 1 mL of the hydrogel solution to a dialysis bag (with an appropriate molecular weight cut-off).
-
Place the dialysis bag in a beaker containing 100 mL of phosphate-buffered saline (PBS) at pH 7.4, maintained at 37°C with continuous stirring.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot from the PBS and replace it with 1 mL of fresh PBS to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Calculate the cumulative percentage of drug released over time.
Protocol 2: In Vivo Evaluation of Intravesical this compound Delivery in a Rabbit Model
Objective: To assess the efficacy of an this compound formulation in inhibiting carbachol-induced bladder contractions in anesthetized rabbits.
Methodology:
-
Anesthetize male New Zealand White rabbits (1.5-3.0 kg) and insert a polyethylene catheter into the urinary bladder via the proximal urethra.
-
Drain the bladder and then fill it with 12-17 mL of saline to achieve a basal intravesical pressure of 7-10 cm H2O at 37°C.
-
Connect the bladder catheter to a pressure transducer to record intravesical pressure.
-
After a 30-minute stabilization period, induce bladder contractions by administering a standardized dose of carbachol intravenously.
-
Administer the this compound formulation (e.g., free drug, liposomal, or hydrogel) intravesically via the catheter.
-
After a specified dwell time, drain the bladder and challenge the animal with the same dose of carbachol.
-
Record the inhibition of the carbachol-induced increase in intravesical pressure.
Data Presentation
Table 1: Receptor Binding Affinity (pKi) of this compound and Reference Compounds
| Compound | M1 | M2 | M3 | M4 | M5 |
| This compound | 9.75 ± 0.09 | 8.60 ± 0.08 | 9.90 ± 0.11 | 9.72 ± 0.10 | 9.65 ± 0.09 |
| Oxybutynin | 8.80 ± 0.05 | 8.43 ± 0.05 | 8.91 ± 0.06 | 8.70 ± 0.05 | 8.69 ± 0.06 |
| Tolterodine | 8.81 ± 0.04 | 8.70 ± 0.03 | 8.90 ± 0.04 | 8.68 ± 0.04 | 8.70 ± 0.04 |
| Solifenacin | 8.50 ± 0.07 | 8.00 ± 0.06 | 9.00 ± 0.08 | 8.30 ± 0.07 | 8.40 ± 0.07 |
| Darifenacin | 8.30 ± 0.05 | 7.90 ± 0.04 | 8.90 ± 0.05 | 8.10 ± 0.05 | 8.20 ± 0.05 |
Table 2: In Vivo Potency (ED50) of this compound and Reference Compounds for Inhibition of Carbachol-Induced Responses in Rabbits
| Compound | Intravesical Pressure (µg/kg) | Salivary Secretion (µg/kg) |
| This compound | 0.8 ± 0.1 | 3.5 ± 0.5 |
| Oxybutynin | 7.0 ± 1.0 | 1.5 ± 0.2 |
| Tolterodine | 3.0 ± 0.4 | 3.2 ± 0.5 |
| Solifenacin | 1.2 ± 0.2 | 4.0 ± 0.6 |
| Darifenacin | 0.5 ± 0.1 | 2.5 ± 0.4 |
Visualizations
Signaling Pathways
Caption: M3 receptor signaling pathway in detrusor smooth muscle and the antagonistic action of this compound.
Experimental Workflow
Caption: Experimental workflow for in vivo evaluation of intravesical this compound delivery.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low efficacy in intravesical delivery experiments.
References
- 1. This compound: a novel, bladder-selective muscarinic receptor antagonist for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel, bladder-selective muscarinic receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
Mitigating central nervous system side effects of AE9C90CB
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AE9C90CB. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on the central nervous system (CNS) profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational novel muscarinic receptor antagonist.[1][2][3] Its primary mechanism of action is the blockade of muscarinic receptors, with a notable selectivity for the M3 subtype over the M2 subtype.[1][2] In the context of overactive bladder (OAB), for which it was synthesized, this compound works by antagonizing muscarinic receptors on the detrusor muscle of the bladder, thereby reducing involuntary bladder contractions.
Q2: What are the potential central nervous system (CNS) side effects of muscarinic receptor antagonists?
Muscarinic antagonists as a class can be associated with CNS side effects due to the role of muscarinic receptors in the brain, which are involved in functions like cognition and memory. Commonly reported CNS adverse events for some agents in this class include headache, dizziness, somnolence, confusion, and memory impairment. The risk of these side effects is often linked to the ability of the drug to cross the blood-brain barrier (BBB).
Q3: What is the expected CNS side effect profile of this compound based on preclinical data?
Preclinical studies suggest that this compound has a low potential for CNS-related side effects. This is attributed to its limited penetration of the blood-brain barrier. An ex vivo study in mice demonstrated that this compound had a very low central muscarinic receptor occupancy (0.9%) compared to other clinically used muscarinic antagonists like tolterodine, oxybutynin, solifenacin, and darifenacin.
Q4: How does this compound's potential for CNS side effects compare to other drugs for overactive bladder?
This compound exhibits a lower propensity for CNS penetration than several other muscarinic antagonists used for overactive bladder. The significantly lower brain receptor occupancy suggests a reduced liability for centrally-mediated side effects compared to agents like oxybutynin, which is known to have a higher incidence of such effects.
Troubleshooting and Experimental Guides
Issue: Unexpected behavioral changes in animal models treated with this compound.
While preclinical data indicate a low risk of CNS effects, it is crucial to monitor for any unexpected neurological or behavioral signs in animal studies.
Troubleshooting Steps:
-
Confirm Dosing and Administration: Verify the correct dosage, formulation, and route of administration to rule out accidental overdose or incorrect exposure.
-
Assess Blood-Brain Barrier Integrity: In cases of unexpected CNS-like effects, consider evaluating the integrity of the blood-brain barrier in your animal model, as certain disease states or experimental conditions can alter its permeability.
-
Conduct Comparative Studies: If feasible, include a positive control group treated with a muscarinic antagonist known to have CNS effects (e.g., oxybutynin) to differentiate compound-specific effects from general effects of muscarinic receptor blockade in the periphery that might indirectly influence behavior.
Key Experimental Protocols
Protocol 1: Assessment of Blood-Brain Barrier Penetration
This protocol outlines a method to determine the brain-to-plasma concentration ratio of this compound, providing a quantitative measure of its ability to cross the blood-brain barrier.
Methodology:
-
Animal Dosing: Administer this compound to the test animals (e.g., mice or rats) at the desired dose and route.
-
Sample Collection: At a predetermined time point post-administration (e.g., 30 minutes), collect blood samples via cardiac puncture and immediately perfuse the brain with ice-cold saline to remove intravascular compound.
-
Brain Homogenization: Harvest the brain tissue, weigh it, and homogenize it in a suitable buffer.
-
Sample Analysis: Determine the concentration of this compound in both plasma and brain homogenate using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Calculation: Calculate the brain-to-plasma ratio to quantify BBB penetration.
Protocol 2: Radioligand Binding Assay for Receptor Occupancy
This protocol details an ex vivo method to measure the occupancy of muscarinic receptors in the brain following systemic administration of this compound.
Methodology:
-
Compound Administration: Inject test animals intravenously with this compound or a vehicle control.
-
Tissue Harvesting: After a specified duration (e.g., 30 minutes), euthanize the animals and dissect the brain tissue.
-
Radioligand Incubation: Incubate brain homogenates with a radiolabeled ligand that binds to muscarinic receptors (e.g., [³H]N-methylscopolamine).
-
Quantification: Measure the amount of radioligand binding to determine the percentage of muscarinic receptors that are not occupied by this compound.
-
Calculate Occupancy: The difference in radioligand binding between the vehicle-treated and this compound-treated groups indicates the degree of receptor occupancy by the test compound.
Data Summary
Table 1: Comparative Central Muscarinic Receptor Occupancy
| Compound | Central Muscarinic Receptor Occupancy (%) |
| This compound | 0.9 |
| Tolterodine | >10 |
| Oxybutynin | >30 |
| Solifenacin | ~10 |
| Darifenacin | >5 |
Data derived from ex vivo studies in mice, 30 minutes after intravenous injection.
Visualizations
Caption: Simplified signaling pathway of muscarinic M1 receptor activation in the CNS and the role of the BBB in limiting this compound access.
Caption: Workflow for assessing the blood-brain barrier penetration of this compound.
References
- 1. This compound: a novel, bladder-selective muscarinic receptor antagonist for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel, bladder-selective muscarinic receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
Validation & Comparative
Preclinical Promise: A Comparative Analysis of the Investigational M3 Antagonist AE9C90CB and Oxybutynin for Overactive Bladder
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and in some cases, urge incontinence, significantly impacting quality of life. The mainstay of pharmacological treatment has long been antimuscarinic agents, which antagonize muscarinic receptors in the bladder to reduce involuntary detrusor muscle contractions. Oxybutynin, a well-established antimuscarinic, has been the benchmark against which new therapies are measured. However, its use is often limited by systemic side effects, primarily dry mouth, constipation, and central nervous system (CNS) effects. This has driven the search for more bladder-selective M3 receptor antagonists. This guide provides a detailed comparison of the preclinical investigational compound AE9C90CB and the established drug oxybutynin for the treatment of OAB.
Note: this compound is a preclinical compound and, to date, no clinical trial data in humans has been publicly disclosed. Therefore, this comparison is based on available preclinical data for this compound and a comprehensive overview of both preclinical and established clinical data for oxybutynin.
Mechanism of Action: Targeting the Muscarinic Pathway
Both this compound and oxybutynin exert their therapeutic effect by competitively antagonizing muscarinic acetylcholine receptors, with a particular focus on the M3 subtype, which is primarily responsible for mediating detrusor muscle contraction.[1][2] Acetylcholine released from parasympathetic nerves binds to M3 receptors on the detrusor smooth muscle, initiating a signaling cascade that leads to bladder contraction. By blocking this interaction, these drugs promote bladder relaxation, increase bladder capacity, and reduce the symptoms of OAB.[1][2]
References
Comparative Analysis of M3 Receptor Affinity: Tolterodine vs. AE9C90CB
A detailed guide for researchers on the comparative M3 receptor binding affinities, featuring experimental protocols and pathway visualizations.
This guide provides a comparative overview of the muscarinic M3 receptor affinity for the established drug tolterodine and the investigational compound AE9C90CB. Due to the absence of publicly available data for this compound, this document focuses on the well-characterized affinity of tolterodine and outlines the standard experimental procedures required to assess and compare a novel compound like this compound.
Executive Summary
Tolterodine is a competitive muscarinic receptor antagonist with high affinity for the M3 receptor, a key target in the treatment of overactive bladder. While direct comparative data for this compound is not available in the public domain, this guide presents the M3 receptor affinity data for tolterodine and provides a comprehensive experimental protocol for a radioligand binding assay, which is a standard method to determine such affinity. This allows for a clear understanding of how a compound like this compound would be evaluated and benchmarked against an established therapeutic agent.
Quantitative Affinity Data
The following table summarizes the reported M3 receptor affinity for tolterodine. A corresponding entry for this compound would be populated upon experimental determination.
| Compound | Receptor | Parameter | Value (nM) |
| Tolterodine | Muscarinic M3 | Ki | 4.1[1] |
| This compound | Muscarinic M3 | Ki | Data not available |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
To determine the M3 receptor affinity of a novel compound such as this compound and compare it to tolterodine, a competitive radioligand binding assay is a standard and robust method.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the M3 muscarinic receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the human M3 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity M3 receptor antagonist radiolabeled with tritium ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-4-DAMP.
-
Test Compound: this compound.
-
Reference Compound: Tolterodine.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled M3 antagonist (e.g., atropine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing M3 receptors and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a multi-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes + radioligand.
-
Non-specific Binding: Cell membranes + radioligand + excess atropine.
-
Displacement Curve: Cell membranes + radioligand + varying concentrations of the test compound (this compound) or reference compound (tolterodine).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Molecular Interactions and Processes
To better understand the underlying mechanisms, the following diagrams illustrate the M3 receptor signaling pathway and the experimental workflow for determining binding affinity.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Conclusion
Tolterodine demonstrates high affinity for the M3 muscarinic receptor, a characteristic that is central to its therapeutic effect in overactive bladder. While a direct comparison with this compound is not currently possible due to the lack of available data, this guide provides the necessary framework for such an evaluation. By employing standardized radioligand binding assays, researchers can accurately determine the M3 receptor affinity of novel compounds like this compound, enabling a direct and quantitative comparison with established drugs such as tolterodine. This is a critical step in the preclinical assessment of new drug candidates targeting the muscarinic receptor system.
References
Head-to-Head Comparison: AE9C90CB vs. Darifenacin in Muscarinic Receptor Selectivity
A detailed analysis for researchers and drug development professionals in the field of overactive bladder therapy.
This guide provides a comprehensive, data-driven comparison of the muscarinic receptor antagonist AE9C90CB and the established drug darifenacin. The focus is on their selectivity profiles, a critical factor in the development of effective and well-tolerated treatments for overactive bladder (OAB). By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this guide aims to be an objective resource for researchers, scientists, and professionals in drug development.
Introduction to Muscarinic Antagonists in OAB
Overactive bladder is a condition characterized by urinary urgency, frequency, and in some cases, urge incontinence. The primary pharmacological treatment involves the use of muscarinic receptor antagonists. These drugs work by blocking the action of acetylcholine on muscarinic receptors in the detrusor muscle of the bladder, leading to muscle relaxation and increased bladder capacity.
There are five subtypes of muscarinic receptors (M1 to M5), each with distinct tissue distribution and functions. The M3 receptor is the primary subtype responsible for bladder muscle contraction.[1][2] Therefore, selectivity for the M3 receptor is a key objective in the development of new OAB drugs, as it is hypothesized to maximize efficacy while minimizing side effects associated with the blockade of other muscarinic receptor subtypes. Common side effects of non-selective antagonists include dry mouth (M3 receptors in salivary glands), constipation (M3 receptors in the gut), and central nervous system effects (M1 receptors in the brain).[3][4][5]
Darifenacin is a well-established M3-selective receptor antagonist used in the treatment of OAB. This compound is a novel muscarinic receptor antagonist that has been synthesized and evaluated for the same indication. This guide directly compares the selectivity of these two compounds.
Quantitative Selectivity Profile
The following table summarizes the in vitro binding affinities (pKi) of this compound and darifenacin for the five human muscarinic receptor subtypes (M1-M5). A higher pKi value indicates a higher binding affinity.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | M3 vs M2 Selectivity (fold) |
| This compound | 9.35 ± 0.08 | 8.60 ± 0.06 | 9.90 ± 0.11 | 9.21 ± 0.09 | 9.42 ± 0.10 | ~20 |
| Darifenacin | 8.2 ± 0.04 | 7.4 ± 0.1 | 9.1 ± 0.1 | 7.3 ± 0.1 | 8.0 ± 0.1 | ~50 |
Data for this compound and darifenacin are sourced from a comparative study by Sinha et al. (2010). The M3 vs M2 selectivity is calculated from the Ki values.
Experimental Protocols
The quantitative data presented in this guide were obtained through standardized in vitro assays. Below are the detailed methodologies for the key experiments cited.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To measure the pKi values of this compound and darifenacin at human recombinant M1, M2, M3, M4, and M5 muscarinic receptors.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing human recombinant M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [N-methyl-³H]-scopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Test compounds: this compound and darifenacin at various concentrations.
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer: 20 mM HEPES, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes expressing the specific muscarinic receptor subtype are incubated with a fixed concentration of the radioligand ([³H]NMS).
-
Increasing concentrations of the test compound (this compound or darifenacin) are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 values are then converted to Ki (inhibition constant) values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The pKi is calculated as the negative logarithm of the Ki.
Visualizing Pathways and Processes
To better understand the context of this comparison, the following diagrams illustrate the relevant signaling pathway, a typical experimental workflow, and the logical relationship of the compounds' selectivity.
Caption: Muscarinic M3 receptor signaling pathway in bladder smooth muscle and the inhibitory action of this compound and darifenacin.
Caption: A simplified workflow diagram for a radioligand binding assay used to determine antagonist affinity.
Caption: Logical relationship of this compound and darifenacin based on their high M3 and lower M2 receptor affinities, which determines their selectivity.
Discussion and Implications
Both this compound and darifenacin demonstrate high affinity for the M3 muscarinic receptor, which is consistent with their intended therapeutic action in the bladder. The data indicates that this compound has a slightly higher affinity for the M3 receptor (pKi 9.90) compared to darifenacin (pKi 9.1).
In terms of M3 versus M2 selectivity, darifenacin shows a greater fold-selectivity (~50-fold) compared to this compound (~20-fold). The M2 receptors are also present in the bladder, although their role in contraction is considered secondary to M3 receptors. Higher M3/M2 selectivity is often pursued to minimize potential cardiac side effects, as M2 receptors are the predominant muscarinic subtype in the heart.
It is important to note that in vitro binding affinity does not always directly translate to in vivo functional selectivity and clinical outcomes. For instance, one study highlighted that this compound exhibited a greater functional selectivity for the urinary bladder over the salivary gland compared to darifenacin in in vivo models. This suggests that while darifenacin has a higher M3/M2 receptor selectivity in binding assays, this compound may have a more favorable tissue selectivity profile, potentially leading to a lower incidence of dry mouth.
Conclusion
This guide has provided a head-to-head comparison of the selectivity profiles of this compound and darifenacin. Both are potent M3 muscarinic receptor antagonists. Darifenacin exhibits a higher M3/M2 receptor selectivity based on in vitro binding data. However, preclinical in vivo data suggests that this compound may possess a superior functional selectivity for the bladder over salivary glands.
Further research, including clinical trials, is necessary to fully elucidate the clinical implications of these differences in selectivity and to determine the overall therapeutic potential of this compound in the management of overactive bladder. This comparison serves as a valuable resource for researchers and drug developers working to advance treatments in this field.
References
- 1. Darifenacin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]
A Comparative Analysis of AE9C90CB Against Current Overactive Bladder (OAB) Medications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel muscarinic receptor antagonist AE9C90CB with currently approved medications for the treatment of overactive bladder (OAB). The data presented is based on preclinical findings and is intended to offer a quantitative and methodological overview for research and development professionals.
Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and, in some cases, urge incontinence. Current pharmacological treatments primarily include muscarinic receptor antagonists and β3-adrenergic receptor agonists. While effective, the clinical utility of muscarinic antagonists can be limited by side effects such as dry mouth, which arise from their systemic activity. This compound is a novel compound designed to exhibit greater selectivity for the urinary bladder over salivary glands, potentially offering an improved therapeutic window.
Comparative Efficacy and Selectivity Data
The following tables summarize the in vitro receptor binding affinities, functional antagonist potencies, and in vivo selectivity of this compound in comparison to established OAB medications.
Table 1: Muscarinic Receptor Binding Affinities (pKi)
This table presents the negative logarithm of the inhibitory constant (pKi) for this compound and other muscarinic antagonists at the M2 and M3 receptor subtypes, which are crucial for bladder contractility. A higher pKi value indicates a stronger binding affinity.
| Compound | M2 Receptor (pKi) | M3 Receptor (pKi) | M3/M2 Selectivity Ratio |
| This compound | ~8.60 | 9.90[1] | 20-fold[1] |
| Oxybutynin | 7.8 | 8.9 | ~12.6-fold |
| Tolterodine | 8.0 | 8.5 | ~3.2-fold |
| Solifenacin | 6.9[2] | 8.0[2][3] | ~12.6-fold |
| Darifenacin | 7.4 | 9.1 | 59-fold |
Table 2: Functional Antagonist Potency (pA2) and In Vivo Bladder Selectivity
This table outlines the functional antagonist potency (pA2) in isolated bladder tissue, which measures the drug's ability to inhibit agonist-induced contractions. It also includes the in vivo functional selectivity for the urinary bladder over the salivary gland, a key indicator of the potential for causing dry mouth. A higher pA2 indicates greater potency, and a higher selectivity ratio suggests a more favorable side-effect profile.
| Compound | Functional Antagonist Potency (pA2) in Rat Bladder | Bladder vs. Salivary Gland Selectivity Ratio (in vivo) |
| This compound | 9.13 | 9-fold greater than oxybutynin |
| Oxybutynin | 7.8 | No functional selectivity |
| Tolterodine | 8.6 | 2.2- to 2.4-fold |
| Solifenacin | 7.44 | 3.7- to 6.5-fold |
| Darifenacin | 8.66 - 9.4 | ~10-fold |
Table 3: Efficacy of β3-Adrenergic Agonists in OAB
This table provides a summary of the clinical efficacy of β3-adrenergic agonists, which represent an alternative mechanism of action for OAB treatment by relaxing the detrusor muscle.
| Compound | Change in Micturition Frequency (per 24h) | Change in Incontinence Episodes (per 24h) |
| Mirabegron | Statistically significant reduction vs. placebo | Statistically significant reduction vs. placebo |
| Vibegron | Statistically significant reduction vs. placebo | Statistically significant reduction vs. placebo |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided in DOT language.
Caption: Mechanism of action of muscarinic antagonists in OAB.
Caption: Workflow for preclinical evaluation of OAB drug candidates.
Experimental Protocols
The data presented in this guide were generated using established and validated experimental protocols. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a compound for specific receptor subtypes.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the human recombinant muscarinic M2 or M3 receptors are prepared.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (e.g., this compound or comparator drugs).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
-
Isolated Tissue-Based Functional Assay
-
Objective: To determine the functional antagonist potency (pA2) of a compound in a physiologically relevant tissue.
-
Methodology:
-
Tissue Preparation: Strips of rat or guinea pig urinary bladder detrusor muscle are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration: The tissue strips are allowed to equilibrate under a resting tension.
-
Agonist-Induced Contraction: A contractile agonist (e.g., carbachol) is added to the organ bath to induce a concentration-dependent contraction of the bladder strips.
-
Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of the antagonist (e.g., this compound) for a set period.
-
Repeat Agonist Challenge: The concentration-response curve to the agonist is repeated in the presence of the antagonist.
-
Data Analysis: The Schild plot analysis is used to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's concentration-response curve.
-
In Vivo Anesthetized Rabbit Model for Functional Selectivity
-
Objective: To assess the functional selectivity of a compound for the urinary bladder over the salivary gland in a living organism.
-
Methodology:
-
Animal Preparation: Rabbits are anesthetized, and catheters are placed in the bladder to measure intravesical pressure and in a salivary duct to measure salivary flow.
-
Baseline Measurements: Baseline intravesical pressure and salivary secretion are recorded.
-
Agonist Challenge: A muscarinic agonist (e.g., carbachol) is administered intravenously to induce an increase in both intravesical pressure and salivation.
-
Test Compound Administration: The test compound (e.g., this compound) is administered intravenously at various doses.
-
Inhibition Measurement: The dose-dependent inhibition of the carbachol-induced increase in intravesical pressure and salivary secretion is measured.
-
Data Analysis: The doses of the compound required to produce a 50% inhibition of the bladder and salivary responses (ID50) are calculated. The ratio of the ID50 for salivation to the ID50 for the bladder response provides the functional selectivity ratio. A higher ratio indicates greater selectivity for the bladder.
-
References
- 1. This compound: a novel, bladder-selective muscarinic receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, solifenacin succinate in mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AE9C90CB Side Effect Profiles: A Preclinical and Clinical Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the side effect profile of the investigational muscarinic receptor antagonist AE9C90CB, based on available preclinical data, against established treatments for overactive bladder (OAB): tolterodine, oxybutynin, solifenacin, and darifenacin. The information is intended to offer insights into the potential clinical advantages of this compound, particularly concerning common anticholinergic adverse events.
Executive Summary
This compound is a potent and selective M3 muscarinic receptor antagonist that demonstrates high selectivity for the urinary bladder over salivary glands in preclinical models. This suggests a potentially lower incidence of dry mouth, a common and often treatment-limiting side effect of current OAB medications. Furthermore, preclinical data indicate low brain receptor occupancy, pointing to a reduced risk of central nervous system (CNS) side effects. While clinical data for this compound is not yet available, this preclinical profile positions it as a promising candidate for a more tolerable OAB therapy.
Data Presentation
The following table summarizes the incidence of common side effects associated with approved muscarinic receptor antagonists, based on clinical trial data, and juxtaposes them with the preclinical predictions for this compound.
Table 1: Comparative Side Effect Profiles of this compound (Preclinical Data) and Approved Muscarinic Receptor Antagonists (Clinical Data)
| Side Effect | This compound (Preclinical Prediction) | Tolterodine | Oxybutynin (Extended Release) | Solifenacin (5 mg/10 mg) | Darifenacin (7.5 mg/15 mg) |
| Dry Mouth | Low | 28.1% - 33.2%[1][2] | 29% - 61%[3] | 14.0% - 21.3%[4] | 23.3%[5] |
| Constipation | Not Determined | ~7% | 7% - 13% | 2.9% - 5.8% | 20.9% |
| CNS Effects | Low | Dizziness and somnolence reported | Somnolence (2% - 12%) | Low incidence | Low incidence of CNS effects |
| Blurred Vision | Not Determined | Infrequent | 1% - 8% | Low incidence | Infrequent |
Experimental Protocols
The preclinical evaluation of this compound involved standard methodologies to assess its pharmacological profile and selectivity.
Radioligand Binding Assay
-
Objective: To determine the binding affinity of the compound to different muscarinic receptor subtypes (M1-M5).
-
Methodology:
-
Membrane preparations from cells expressing recombinant human muscarinic receptor subtypes were used.
-
A radiolabeled ligand (e.g., [3H]-N-methylscopolamine) with known high affinity for muscarinic receptors was incubated with the membrane preparations.
-
Increasing concentrations of the unlabeled test compound (this compound or comparators) were added to compete with the radioligand for binding to the receptors.
-
The amount of bound radioactivity was measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined.
-
The IC50 values were then used to calculate the binding affinity (Ki) for each receptor subtype.
-
In Vivo Bladder Selectivity Study (Anesthetized Rabbit Model)
-
Objective: To assess the functional selectivity of the compound for the urinary bladder over the salivary glands.
-
Methodology:
-
Male New Zealand White rabbits were anesthetized.
-
A catheter was inserted into the urinary bladder to measure intravesical pressure.
-
A small absorbent material was placed in the oral cavity to measure salivary secretion.
-
The muscarinic agonist carbachol was administered intravenously to induce bladder contractions and salivation.
-
Increasing doses of the test compound (this compound or comparators) were administered intravenously.
-
The inhibitory effects of the test compound on carbachol-induced bladder contractions and salivation were measured simultaneously.
-
The dose-response curves for inhibition in both tissues were used to calculate the selectivity ratio (ID50 for salivation / ID50 for bladder contraction). A higher ratio indicates greater bladder selectivity.
-
Mandatory Visualization
Signaling Pathway of Muscarinic M3 Receptor Antagonists
Caption: Muscarinic M3 Receptor Signaling Pathway in Bladder Smooth Muscle.
Experimental Workflow for Preclinical Evaluation of Muscarinic Antagonists
Caption: Preclinical Experimental Workflow for Novel Muscarinic Antagonists.
References
- 1. Preclinical compounds for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in experimental bladder models: bridging the gap between in vitro and in vivo approaches for investigating urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging therapies for overactive bladder: preclinical, phase I and phase II studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of AE9C90CB and Next-Generation Bladder Relaxants for the Treatment of Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel muscarinic receptor antagonist, AE9C90CB, with next-generation β3-adrenergic receptor agonists, mirabegron and vibegron, for the management of overactive bladder (OAB). The information presented herein is based on available preclinical and clinical data, offering insights into their distinct mechanisms of action, receptor selectivity, and functional efficacy.
Introduction to Bladder Relaxants
Overactive bladder is a symptom complex characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. Pharmacological intervention primarily aims to relax the detrusor (bladder) muscle to increase bladder capacity and reduce the symptoms of OAB. For years, the mainstay of treatment has been muscarinic receptor antagonists. However, the development of next-generation therapies with alternative mechanisms of action has expanded the treatment landscape.
This compound is a novel and potent muscarinic receptor antagonist with high selectivity for the M3 receptor subtype, which is predominantly responsible for mediating detrusor muscle contraction. A key characteristic of this compound is its greater selectivity for the urinary bladder over salivary glands, suggesting a potentially lower incidence of dry mouth, a common side effect of older antimuscarinic agents.[1][2]
Mirabegron and Vibegron represent a newer class of bladder relaxants known as β3-adrenergic receptor agonists. Their mechanism of action is distinct from muscarinic antagonists. They stimulate β3-adrenergic receptors in the detrusor muscle, leading to smooth muscle relaxation and an increase in bladder capacity.[3][4][5] This alternative pathway offers a different therapeutic approach for OAB management.
Mechanism of Action: Signaling Pathways
The signaling pathways targeted by this compound and the next-generation β3-adrenergic agonists are fundamentally different, as illustrated below.
Comparative Experimental Data
The following tables summarize key preclinical data for this compound and the next-generation bladder relaxants, mirabegron and vibegron. Direct head-to-head preclinical comparisons are limited; therefore, data from separate studies with similar methodologies are presented to facilitate an informed comparison.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Target Receptor | Binding Affinity (pKi) | M3 vs. M2 Selectivity | β3 Selectivity vs. β1/β2 |
| This compound | Muscarinic M3 | 9.90 ± 0.11 | 20-fold | Not Applicable |
| Mirabegron | β3-Adrenergic | Not directly reported as pKi; potent agonist | Not Applicable | High |
| Vibegron | β3-Adrenergic | Not directly reported as pKi; potent agonist | Not Applicable | Highly selective |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value denotes a higher affinity.
Table 2: In Vitro Functional Potency
| Compound | Assay | Potency (pKB / EC50) |
| This compound | Rat Bladder Strip Contraction (Antagonism) | pKB: 9.13 ± 0.12 |
| Mirabegron | Human β3-AR (Agonism) | EC50: Nanomolar range |
| Vibegron | Human β3-AR (Agonism) | Potent agonist activity |
pKB is the negative logarithm of the antagonist dissociation constant, indicating the potency of an antagonist. EC50 is the concentration of a drug that gives half-maximal response.
Table 3: In Vivo Efficacy and Selectivity
| Compound | Animal Model | Primary Efficacy Endpoint | Bladder vs. Salivary Gland Selectivity |
| This compound | Anesthetized Rabbits | Inhibition of carbachol-induced intravesicular pressure increase | 9-fold greater than oxybutynin |
| Mirabegron | Anesthetized Rats | Reduction in resting intravesical pressure and contraction frequency | N/A (different mechanism) |
| Vibegron | Preclinical models | Bladder relaxation and increased capacity | N/A (different mechanism) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This assay determines the binding affinity of a test compound to specific receptor subtypes.
Protocol:
-
Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant M1, M2, M3, M4, or M5 muscarinic receptors are prepared. Cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.
-
Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine, a non-selective muscarinic antagonist) at a concentration close to its Kd value.
-
Competition: A range of concentrations of the test compound (e.g., this compound) is added to compete with the radioligand for binding to the receptors.
-
Incubation: The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Isolated Bladder Strip Contractility Assay
This ex vivo assay assesses the functional effect of a compound on bladder muscle contraction or relaxation.
Protocol:
-
Tissue Preparation: Urinary bladders are excised from euthanized rats. The bladder body is dissected and cut into longitudinal strips (approximately 2 mm wide and 10 mm long).
-
Mounting: Each bladder strip is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
Equilibration: The strips are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with periodic washes.
-
Contraction Induction: For antagonist studies (like this compound), cumulative concentration-response curves to a contractile agonist (e.g., carbachol) are generated.
-
Antagonist Incubation: The bladder strips are pre-incubated with the test antagonist at various concentrations for a set period (e.g., 30 minutes) before generating a second carbachol concentration-response curve.
-
Data Analysis: The antagonistic potency (pKB) is calculated from the rightward shift of the agonist concentration-response curve in the presence of the antagonist. For agonist studies (like mirabegron or vibegron), the compound is added to pre-contracted or resting bladder strips to measure relaxation.
In Vivo Urodynamic Studies in Anesthetized Rabbits
These in vivo studies evaluate the effect of a drug on bladder function in a living organism.
Protocol:
-
Animal Preparation: Female New Zealand White rabbits are anesthetized. A catheter is inserted into the bladder via the urethra for bladder filling and pressure measurement (cystometry). A catheter may also be placed in an artery for blood pressure monitoring and in a vein for drug administration.
-
Cystometry: The bladder is slowly filled with saline at a constant rate (e.g., 1-2 mL/min). Intravesical pressure is continuously recorded.
-
Induction of Overactivity: To model OAB, bladder overactivity can be induced by intra-arterial or intravenous administration of a muscarinic agonist like carbachol, which causes an increase in intravesical pressure.
-
Drug Administration: The test compound (e.g., this compound) is administered intravenously at various doses.
-
Measurement of Bladder Function: The effect of the drug on carbachol-induced increases in intravesical pressure is measured. Other urodynamic parameters such as bladder capacity, micturition pressure, and frequency of bladder contractions can also be assessed.
-
Salivary Secretion: To assess for side effects, salivary secretion can be measured by collecting saliva from the submandibular duct.
-
Data Analysis: The dose-dependent inhibition of the carbachol-induced bladder response and salivary secretion is determined to evaluate the bladder selectivity of the compound.
Conclusion
This compound represents a promising development in the class of muscarinic receptor antagonists, with preclinical data suggesting high M3 receptor affinity and significant bladder selectivity over salivary glands. This profile indicates the potential for effective OAB symptom control with a reduced risk of dry mouth compared to older antimuscarinics.
Next-generation bladder relaxants, mirabegron and vibegron, offer an alternative therapeutic strategy by targeting the β3-adrenergic receptor pathway. This distinct mechanism of action provides a valuable option for patients who do not respond to or cannot tolerate antimuscarinic therapy.
The choice between these therapeutic approaches will depend on individual patient characteristics, including their specific symptoms, comorbidities, and tolerance to potential side effects. The data and protocols presented in this guide are intended to provide a foundation for further research and development in the field of bladder relaxants, ultimately leading to more personalized and effective treatments for overactive bladder.
References
- 1. This compound: a novel, bladder-selective muscarinic receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel, bladder-selective muscarinic receptor antagonist for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mirabegron in overactive bladder patients: efficacy review and update on drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of antimuscarinic drugs to beta adrenergic agonists in overactive bladder: A literary review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
AE9C90CB: A Comparative Analysis of Efficacy in the Context of Antimuscarinic Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AE9C90CB, a novel M3 muscarinic receptor antagonist, against standard antimuscarinic agents for the treatment of overactive bladder (OAB). A key focus is the theoretical efficacy of these compounds in models of resistance to standard therapies, which is often characterized by non-cholinergic, or atropine-resistant, bladder contractions. While direct experimental data on this compound in such resistant models is not currently available in published literature, this guide will compare its potent and selective muscarinic antagonist profile with the known activities of standard agents, including emerging evidence of their effects on non-muscarinic pathways.
Quantitative Comparison of Pharmacological Parameters
The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound in comparison to established antimuscarinic drugs. This data highlights the high affinity and selectivity of this compound for the M3 receptor, which is the primary target for OAB treatment.
| Compound | pKi for human M3 Receptor | M3 vs M2 Selectivity (fold) | In Vitro Potency (pKB, rat bladder) | In Vivo Potency (ED50, µg/kg, i.v., rabbit bladder contraction) | Bladder vs. Salivary Gland Selectivity (fold) |
| This compound | 9.90 ± 0.11[1] | 20[1] | 9.13 ± 0.12[1] | 1.8 ± 0.3[1] | 9[1] |
| Darifenacin | 9.2 | 10 | 8.8 ± 0.04 | 8.2 ± 1.1 | 3.4 |
| Solifenacin | 8.0 | 1.6 | 8.1 ± 0.05 | 25.1 ± 4.2 | 0.9 |
| Oxybutynin | 8.8 | 6.3 | 8.7 ± 0.04 | 18.2 ± 3.1 | 0.4 |
| Tolterodine | 7.7 | 1.0 | 7.9 ± 0.03 | 19.5 ± 2.5 | 1.0 |
Experimental Protocols
The data presented above is derived from established experimental methodologies designed to characterize the pharmacological profile of antimuscarinic compounds.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (pKi) of a compound to specific receptor subtypes.
-
Methodology:
-
Membranes from cells expressing recombinant human muscarinic receptors (M1, M2, M3, M4, M5) are prepared.
-
A radiolabeled ligand (e.g., [3H]-N-methylscopolamine) is incubated with the membranes in the presence of varying concentrations of the test compound (e.g., this compound).
-
The reaction is allowed to reach equilibrium.
-
The mixture is filtered to separate bound from unbound radioligand.
-
The radioactivity of the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the pKi.
-
In Vitro Functional Assays (Organ Bath Studies)
-
Objective: To assess the functional antagonist potency (pKB) of a compound on isolated bladder tissue.
-
Methodology:
-
Strips of rat detrusor muscle are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.
-
The muscle strips are connected to an isometric force transducer to record contractions.
-
A cumulative concentration-response curve to a contractile agonist (e.g., carbachol) is generated.
-
The tissue is then incubated with the antagonist (e.g., this compound) for a specific period.
-
A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
The shift in the concentration-response curve is used to calculate the pKB value.
-
In Vivo Models of Bladder Activity
-
Objective: To evaluate the in vivo efficacy (ED50) and tissue selectivity of a compound.
-
Methodology:
-
Anesthetized rabbits are used.
-
A catheter is inserted into the bladder to measure intravesical pressure, and a cannula is placed in a salivary duct to measure salivary secretion.
-
A muscarinic agonist (e.g., carbachol) is administered intravenously to induce bladder contractions and salivation.
-
The test antagonist (e.g., this compound) is administered intravenously at increasing doses.
-
The dose of the antagonist that produces 50% inhibition of the carbachol-induced response (ED50) is determined for both bladder pressure and salivation.
-
The ratio of the ED50 for salivation to the ED50 for bladder contraction provides a measure of bladder versus salivary gland selectivity.
-
Signaling Pathways and Mechanisms of Resistance
Standard antimuscarinics exert their effect by blocking the M3 muscarinic receptor on the detrusor muscle, thereby inhibiting acetylcholine-mediated bladder contractions.
However, in a subset of patients, OAB symptoms persist despite adequate muscarinic blockade. This "antimuscarinic resistance" is thought to involve non-cholinergic pathways, particularly purinergic signaling, where ATP released from the urothelium or nerves acts on P2X receptors to cause bladder contraction.
This compound, based on current data, is a highly specific muscarinic antagonist. Its efficacy would be predicted to be limited in conditions where bladder overactivity is driven primarily by non-cholinergic mechanisms. Interestingly, recent evidence suggests that some standard antimuscarinics, such as darifenacin, may possess inhibitory effects on non-muscarinic pathways, including those mediated by ATP. This suggests a potential advantage for certain existing therapies in cases of antimuscarinic resistance, a property not yet demonstrated for this compound.
Experimental Workflow for Efficacy Testing
The evaluation of a new compound like this compound follows a structured workflow from in vitro characterization to in vivo efficacy assessment.
Conclusion
This compound is a potent and highly selective M3 muscarinic receptor antagonist with a promising preclinical profile for the treatment of OAB, particularly with regard to its high bladder versus salivary gland selectivity. This suggests a potential for reduced side effects, such as dry mouth, compared to some existing therapies.
However, the challenge of antimuscarinic resistance, driven by non-cholinergic pathways, remains a significant clinical issue. Based on its known mechanism of action, the efficacy of this compound would be expected to be limited in patient populations where atropine-resistant bladder contractions are the primary driver of symptoms. Further research is warranted to investigate whether this compound possesses any secondary, non-muscarinic activities that could confer efficacy in these resistant models. In contrast, emerging evidence of non-muscarinic effects of some standard antimuscarinics, like darifenacin, suggests that the mechanisms of action of existing therapies may be more complex than previously understood and may offer advantages in certain patient subgroups. Future head-to-head studies in validated models of antimuscarinic resistance are necessary to definitively position this compound in the therapeutic landscape for OAB.
References
Meta-analysis of Preclinical Data for Select M3 Muscarinic Receptor Antagonists
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive meta-analysis of preclinical data for several prominent M3 muscarinic receptor antagonists. Given the absence of public information on "AE9C90CB," this comparison focuses on well-established M3 antagonists: Darifenacin, Solifenacin, Tolterodine, and Oxybutynin. These agents are primarily used in the management of overactive bladder (OAB) and other conditions characterized by smooth muscle hyperactivity.[1][2] This document aims to offer an objective comparison of their performance based on available experimental data to aid researchers and scientists in the field of drug development.
Introduction to M3 Muscarinic Receptor Antagonists
Muscarinic M3 receptors are G-protein coupled receptors (GPCRs) that play a crucial role in mediating smooth muscle contraction, glandular secretion, and other physiological processes.[3] Antagonism of the M3 receptor is a key therapeutic strategy for conditions such as OAB and chronic obstructive pulmonary disease (COPD).[4][5] The ideal M3 antagonist would exhibit high selectivity for the M3 receptor over other muscarinic receptor subtypes (M1, M2, M4, M5) to minimize side effects. For instance, antagonism of M2 receptors can lead to undesirable cardiac effects. This guide will delve into the preclinical data that characterizes the selectivity and functional activity of selected M3 antagonists.
Data Presentation: Comparative Preclinical Data
The following tables summarize key quantitative data from preclinical studies, offering a side-by-side comparison of the selected M3 antagonists.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
This table presents the binding affinities of Darifenacin, Solifenacin, Tolterodine, and Oxybutynin for the five human muscarinic receptor subtypes (M1-M5). Lower Ki values indicate higher binding affinity.
| Compound | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M3 Affinity (Ki, nM) | M4 Affinity (Ki, nM) | M5 Affinity (Ki, nM) | M3 vs M2 Selectivity |
| Darifenacin | 9-fold lower than M3 | 59-fold lower than M3 | High Affinity | 59-fold lower than M3 | 12-fold lower than M3 | ~59-fold |
| Solifenacin | Data not available | Data not available | High Affinity | Data not available | Data not available | Bladder selective over salivary gland |
| Tolterodine | Weakly M2-selective | Higher affinity than M3 | High Affinity | Data not available | Data not available | Lower than Darifenacin |
| Oxybutynin | Non-selective | Non-selective | High Affinity | Data not available | Data not available | Non-selective |
Table 2: In Vitro Functional Antagonism
This table outlines the functional antagonistic potency of the compounds in various in vitro assays, typically measured as pA2 or IC50 values.
| Compound | Tissue/Assay | Potency (pA2 / IC50) | Key Findings |
| Darifenacin | Guinea pig ileum (M3) | pA2 ~9.0 | 100-fold selectivity for ileum M3 over atrial M2 receptors. |
| Solifenacin | Bladder vs. Salivary Gland | N/A | Greater bladder selectivity over salivary gland tissue than tolterodine and oxybutynin. |
| Tolterodine | Bladder vs. Salivary Gland | N/A | Exhibits selectivity for the urinary bladder over salivary glands in vivo. |
| Oxybutynin | Rabbit detrusor muscle | 4-10 times the antispasmodic activity of atropine | Direct antispasmodic effect on smooth muscle. |
Table 3: In Vivo Efficacy in Animal Models
This table summarizes the in vivo effects of the M3 antagonists in preclinical animal models, often assessing their impact on bladder function or other smooth muscle-related activities.
| Compound | Animal Model | Route of Administration | Key Efficacy Endpoints |
| Darifenacin | Anesthetized dogs | Intravenous | Inhibited responses of the gut and bladder to cholinergic stimulation without affecting heart rate. |
| Solifenacin | Animal models | Oral | Functional selectivity for the bladder over other organs. |
| Tolterodine | Anesthetized guinea pigs | Intravenous | Suppression of isovolumetric spontaneous bladder contractions. |
| Oxybutynin | Animal studies | N/A | Antispasmodic effect 4 to 10 times stronger than atropine. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Receptor Binding Assays
-
Objective: To determine the affinity of a compound for different muscarinic receptor subtypes.
-
Methodology:
-
Preparation of Membranes: Cell lines (e.g., Chinese Hamster Ovary - CHO) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are cultured. The cells are harvested and homogenized to prepare a membrane fraction.
-
Radioligand Binding: The membranes are incubated with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (e.g., Darifenacin).
-
Separation and Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro Functional Assays (e.g., Isolated Tissue Bath)
-
Objective: To assess the functional antagonist activity of a compound on smooth muscle contraction.
-
Methodology:
-
Tissue Preparation: A smooth muscle tissue, such as guinea pig ileum or bladder detrusor muscle, is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Contraction Induction: A muscarinic agonist (e.g., carbachol) is added to the bath to induce tissue contraction, which is measured by a force transducer.
-
Antagonist Application: The tissue is pre-incubated with varying concentrations of the M3 antagonist before the addition of the agonist.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced contraction is quantified. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, is calculated to determine the antagonist's potency.
-
In Vivo Animal Models (e.g., Cystometry in Anesthetized Animals)
-
Objective: To evaluate the efficacy of an M3 antagonist in a living organism, often by measuring its effect on bladder function.
-
Methodology:
-
Animal Preparation: An animal (e.g., guinea pig, rat) is anesthetized, and a catheter is inserted into the bladder via the urethra. Another catheter may be placed in a vein for intravenous drug administration.
-
Cystometry: The bladder is slowly filled with saline, and intravesical pressure is continuously monitored. In models of overactive bladder, spontaneous bladder contractions or a reduced bladder capacity can be observed.
-
Drug Administration: The M3 antagonist is administered, often intravenously or orally.
-
Data Collection and Analysis: Bladder parameters such as bladder capacity, frequency of spontaneous contractions, and micturition pressure are measured before and after drug administration to assess the compound's efficacy.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the preclinical evaluation of M3 antagonists.
M3 Muscarinic Receptor Signaling Pathway
Caption: M3 muscarinic receptor signaling pathway leading to smooth muscle contraction.
Preclinical Evaluation Workflow for M3 Antagonists
References
- 1. Muscarinic receptor antagonists for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic receptor antagonists in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 4. Pre-clinical and clinical pharmacology of selective muscarinic M3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for AE9C90CB: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal of the Muscarinic Receptor Antagonist AE9C90CB.
This document provides essential safety and logistical information for the proper disposal of this compound, a novel muscarinic receptor antagonist. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with regulatory standards. As a potent pharmacological agent, improper disposal of this compound can pose risks to human health and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, general precautions for handling potent pharmaceutical compounds should be strictly followed.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
Handling:
-
Avoid generating dust or aerosols.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Prevent contact with skin, eyes, and clothing.
-
In case of a spill, immediately follow your institution's established spill response protocol.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations for pharmaceutical waste. The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) provide a framework for the management of such waste.[1][2][3]
1. Waste Identification and Segregation:
The first critical step is to determine if the this compound waste is classified as hazardous. Pharmaceutical waste is generally considered hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[3]
-
Unused or Expired this compound: Pure, unused, or expired this compound should be treated as hazardous pharmaceutical waste.
-
Contaminated Materials: Items contaminated with this compound, such as weighing boats, pipette tips, and empty stock containers, must also be disposed of as hazardous waste.
2. Waste Collection and Storage:
-
Waste Containers: Use designated, properly labeled, leak-proof, and sealable containers for collecting this compound waste.
-
Labeling: The waste container must be clearly labeled as "Hazardous Pharmaceutical Waste" and include the chemical name: "this compound (N- [(1R, 5S, 6R)-3-azabicyclo [3.1. 0] hex-6-ylmethyl]-2-hydroxy-N-methyl-2, 2-diphenylacetamide)".
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
3. Disposal Pathway:
Under no circumstances should this compound or its containers be disposed of in the regular trash or flushed down the drain.[2] Improper disposal can lead to environmental contamination of soil and water.
-
Licensed Waste Contractor: The primary and recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department, which will arrange for collection by a licensed hazardous waste contractor.
-
Incineration: Most pharmaceutical waste is treated by incineration at a permitted facility to ensure complete destruction of the active pharmacological ingredients.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Signaling Pathway Overview
Understanding the mechanism of action of this compound as a muscarinic receptor antagonist underscores the importance of preventing its release into the environment where it could have unintended pharmacological effects.
Caption: Simplified diagram of this compound as a muscarinic receptor antagonist.
By adhering to these disposal procedures, researchers and laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and minimize the environmental impact of their research activities. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
